5-Bromo-6-methylpyridin-3-ol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-bromo-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMAKBXPOIUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594051 | |
| Record name | 5-Bromo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-45-3 | |
| Record name | 5-Bromo-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 5-Bromo-6-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain experimental data for this specific compound, this guide leverages information from commercial suppliers and extrapolates methodologies from closely related structural analogs.
Core Chemical Properties
This compound is a halogenated pyridinol, a class of heterocyclic compounds recognized for their diverse biological activities. The presence of a bromine atom, a hydroxyl group, and a methyl group on the pyridine ring imparts specific reactivity and potential for further chemical modification.
Physicochemical Data
A summary of the available quantitative data for this compound is presented below. It is important to note that some of these values are predicted or sourced from chemical suppliers and may not have been determined through rigorous experimental validation in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | PubChem[1] |
| Molecular Weight | 188.02 g/mol | PubChem[1] |
| CAS Number | 186593-45-3 | Sigma-Aldrich[2] |
| IUPAC Name | This compound | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | Sigma-Aldrich[2] |
| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich[2] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, its synthesis can be approached through established methods for functionalizing pyridine rings. A potential synthetic route could involve the diazotization of a corresponding aminopyridine precursor, followed by a Sandmeyer-type reaction.
Hypothetical Synthetic Workflow
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway for this compound. This workflow is based on common organic chemistry transformations.
Caption: A potential two-step synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Pyridine Ring: The nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.
-
Bromine Atom: The bromine at the 5-position is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution, though the pyridine nitrogen's electron-withdrawing nature deactivates the ring towards electrophiles.
-
Methyl Group: The methyl group is a weak activating group and can undergo oxidation under harsh conditions.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of the target compound are not available in the public domain. However, the following sections provide generalized methodologies for analogous compounds that can be adapted by researchers.
General Protocol for Suzuki Cross-Coupling of a Related Bromopyridine
The following protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives from 5-bromo-2-methylpyridin-3-amine and can serve as a starting point for the functionalization of this compound.[3]
-
Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water (typically in a 4:1 to 10:1 ratio) is commonly used.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: A generalized workflow for the Suzuki cross-coupling reaction.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[4][5]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~8.0-8.2 | Singlet | H-2 (Pyridine) | Downfield due to proximity to the electronegative nitrogen atom. |
| ~7.3-7.5 | Singlet | H-4 (Pyridine) | |
| ~5.0-6.0 | Broad Singlet | -OH | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |
| ~2.4-2.6 | Singlet | -CH₃ |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~150-155 | C-3 | Carbon bearing the hydroxyl group. |
| ~145-150 | C-6 | Carbon bearing the methyl group. |
| ~140-145 | C-2 | |
| ~120-125 | C-4 | |
| ~110-115 | C-5 | Carbon bearing the bromine atom. |
| ~20-25 | -CH₃ |
Predicted IR Spectroscopy Data
The infrared spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3600 | O-H | Stretching (broad) |
| 3000-3100 | C-H (aromatic) | Stretching |
| 2850-2960 | C-H (methyl) | Stretching |
| 1550-1620 | C=C and C=N | Ring Stretching |
| 1200-1300 | C-O | Stretching |
| 1000-1100 | C-Br | Stretching |
Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom due to its two major isotopes, ⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the methyl group, CO, and HBr.
Biological Activity and Applications in Drug Development
While there is no specific information in the public domain regarding the biological activity of this compound, the pyridine scaffold is a common feature in many biologically active compounds. Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
The functional groups on this compound make it a versatile building block for the synthesis of a library of compounds for screening in drug discovery programs. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, which can be used to explore the structure-activity relationship (SAR) of a particular pharmacophore.
Safety Information
Based on supplier safety data sheets, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
This technical guide provides a summary of the available information on this compound. Further experimental work is required to fully characterize this compound and explore its potential applications.
References
5-Bromo-6-methylpyridin-3-ol: A Technical Guide for Drug Development Professionals
CAS Number: 186593-45-3
This document provides a comprehensive technical overview of 5-Bromo-6-methylpyridin-3-ol, a key intermediate in the synthesis of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its application in the development of targeted therapies.
Core Chemical and Physical Properties
This compound is a substituted pyridine derivative with the molecular formula C6H6BrNO. Its chemical structure and key properties are summarized in the tables below.
| Property | Value | Reference |
| CAS Number | 186593-45-3 | |
| Molecular Formula | C6H6BrNO | |
| Molecular Weight | 188.02 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, stored under nitrogen | |
| Purity | Typically ≥97% |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been described in the patent literature.[1] The synthesis proceeds via the diazotization of the corresponding amine precursor followed by hydrolysis.
Experimental Protocol: Synthesis of this compound [1]
-
Starting Material: 5-bromo-6-methylpyridin-3-amine (2 g, 10.69 mmol)
-
Reagents:
-
Tetrafluoroboric acid (HBF₄), 10 ml, 10.69 mmol
-
Water (H₂O), 10 mL + 5 mL
-
Sodium nitrite (NaNO₂), 0.812 g, 11.76 mmol
-
-
Procedure:
-
A mixture of 5-bromo-6-methylpyridin-3-amine (2 g, 10.69 mmol), HBF₄ (10 ml, 10.69 mmol), and water (10 mL) is prepared.
-
The mixture is cooled to 0°C.
-
Sodium nitrite (0.812 g, 11.76 mmol) is added to the cooled mixture.
-
The resulting yellowish, heterogeneous reaction mixture is stirred for 30 minutes at 0°C.
-
An additional 5 mL of water is added after the initial stirring period.
-
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: A flowchart illustrating the synthetic route to this compound.
Application in Drug Discovery
This compound serves as a crucial building block in the synthesis of advanced drug candidates targeting key enzymes involved in metabolic and inflammatory diseases.
Intermediate for DGAT2 Inhibitors
This compound is a key intermediate in the preparation of novel tetrahydroindazole derivatives that act as inhibitors of Diacylglyceride O-Acyltransferase 2 (DGAT2).[1] DGAT2 inhibitors are being investigated for the treatment of a range of conditions including hepatic steatosis, nonalcoholic steatohepatitis (NASH), fibrosis, type-2 diabetes mellitus, and obesity.[1]
The following diagram depicts the logical relationship of this compound in the development of DGAT2 inhibitors.
Caption: The role of this compound in the synthesis of DGAT2 inhibitors.
Intermediate for RIPK1 Kinase Inhibitors
This compound is also utilized in the synthesis of amide-bridged heterocyclic compounds that are being investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[2] RIPK1 is a key mediator of inflammation and cell death, and its inhibitors hold promise for the treatment of autoimmune diseases, tumors, and neurodegenerative diseases.[2]
The diagram below illustrates the involvement of this compound in the development of RIPK1 inhibitors.
Caption: The use of this compound in synthesizing RIPK1 inhibitors.
Safety Information
It is important to handle this compound with appropriate safety precautions. The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory personal protective equipment should be worn when handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecules with significant therapeutic potential. Its utility in the development of inhibitors for both DGAT2 and RIPK1 highlights its importance in medicinal chemistry and drug discovery programs targeting a wide range of diseases. The synthetic protocol provided herein offers a clear pathway for its preparation, enabling further research and development in these critical therapeutic areas.
References
An In-depth Technical Guide to 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-methylpyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. Due to the limited availability of direct experimental data for this specific compound, this guide also presents illustrative spectroscopic data and a proposed synthetic pathway based on closely related analogs. Furthermore, it explores the potential biological activities and relevant signaling pathways associated with the broader class of pyridine derivatives, offering a valuable resource for researchers interested in the therapeutic potential of this and similar molecules.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 186593-45-3 | |
| Molecular Formula | C6H6BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [3] |
| Canonical SMILES | CC1=NC=C(C=C1O)Br | [2] |
| InChI Key | PMNMAKBXPOIUNH-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | |
| Storage Temperature | 4°C, stored under nitrogen |
Spectroscopic Data (Illustrative)
Table 2: Illustrative Spectroscopic Data for 5-Bromo-2-methylpyridin-3-ol
| Spectroscopic Technique | Data |
| ¹H NMR | Data for this isomer is not available in the cited sources. |
| ¹³C NMR | Data for this isomer is not available in the cited sources. |
| Mass Spectrometry (GC-MS) | A mass spectrum is available for 5-Bromo-2-methylpyridin-3-ol, though the detailed fragmentation is not provided in the search results.[3] |
| Infrared (IR) Spectroscopy | Data for this isomer is not available in the cited sources. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyridinols. One potential pathway could involve the bromination of 6-methylpyridin-3-ol.
Proposed Synthetic Pathway
A potential synthetic route is outlined below. This is a hypothetical pathway and would require experimental optimization.
Caption: Proposed synthesis of this compound.
Illustrative Experimental Protocol: Synthesis of a Related Compound (2,5-dibromo-3-methylpyridine)
The following protocol for the synthesis of 2,5-dibromo-3-methylpyridine is adapted from a patent and illustrates a common strategy for the bromination and modification of pyridine rings.[4]
-
Acetylation of the Starting Amine: 2-amino-3-methylpyridine is reacted with acetic anhydride. The mixture is heated to reflux, and the reaction progress is monitored by thin-layer chromatography.[4]
-
Bromination: After cooling the reaction mixture, liquid bromine is added dropwise. The reaction is then heated to 50-60°C for 2-3 hours. Water is added to dissolve the solids, followed by the dropwise addition of a sodium hydroxide solution. The resulting precipitate, 2-amino-3-methyl-5-bromopyridine, is collected by filtration, dried, and recrystallized.[4]
-
Sandmeyer-type Reaction: The 2-amino-3-methyl-5-bromopyridine is added to a hydrogen bromide solution. Under the catalysis of cuprous bromide, a saturated sodium nitrite solution is added dropwise at -5 to 10°C to yield 2,5-dibromo-3-methylpyridine.[4]
Biological Activity and Potential Signaling Pathways
Direct studies on the biological activity of this compound have not been reported. However, the pyridine scaffold is a prominent feature in many biologically active compounds, suggesting that this molecule could be of interest for drug discovery. Pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
The presence and position of substituents on the pyridine ring, such as hydroxyl (-OH), methyl (-CH3), and halogen (-Br) groups, can significantly influence the biological activity.[7] For instance, some studies suggest that the presence of halogen atoms can modulate the antiproliferative activity of pyridine derivatives.[7]
Potential Signaling Pathway Involvement (Generalized)
Given the diverse activities of pyridine derivatives, they can potentially interact with various signaling pathways. For example, certain substituted pyridines have been investigated as inhibitors of protein kinases, which are crucial components of many signaling cascades that regulate cell growth, differentiation, and survival.
Caption: Generalized kinase signaling pathway potentially targeted by pyridine derivatives.
Safety Information
Based on available data, this compound is classified with the GHS07 pictogram, indicating it is harmful.
Table 3: Hazard Statements
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water.
Conclusion
This compound represents a chemical scaffold with potential for further investigation in the field of medicinal chemistry. While direct experimental data for this compound is limited, this guide provides a foundational understanding of its structure and properties. The illustrative data from related compounds and the proposed synthetic pathway offer a starting point for researchers. The broad spectrum of biological activities associated with pyridine derivatives suggests that this compound and its analogs could be valuable candidates for the development of new therapeutic agents. Further experimental work is necessary to fully elucidate the chemical and biological profile of this compound.
References
- 1. This compound | C6H6BrNO | CID 18458947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-methylpyridin-3-ol, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates key chemical and physical data, outlines a detailed, adaptable synthetic protocol for its derivatives, and explores the potential biological significance of this structural class. While specific biological data for this compound is not extensively available in the public domain, this guide leverages data from structurally related compounds to provide a foundational understanding for future research and development.
Chemical and Physical Properties
This compound is a solid, nitrogen-containing heterocyclic compound. Its core structure, a substituted pyridine ring, is a common scaffold in numerous biologically active molecules. The presence of a bromine atom and a hydroxyl group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| CAS Number | 186593-45-3 |
| Appearance | Solid |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg[1] |
| Storage Temperature | 4°C, under nitrogen[1] |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
General Procedure for Suzuki Cross-Coupling of Bromopyridine Derivatives[2]
This protocol describes the palladium-catalyzed coupling of a bromopyridine with an arylboronic acid.
Materials:
-
This compound (or a suitable precursor like N-[5-bromo-2-methylpyridin-3-yl]acetamide)
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Potassium phosphate (1.5 equivalents)
-
1,4-Dioxane
-
Water (typically in a 4:1 ratio with dioxane)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Nitrogen gas
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the bromopyridine starting material (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid (1.1 equivalents), potassium phosphate (1.5 equivalents), and water.
-
Heat the reaction mixture to 85-95 °C and stir for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter it.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Logical Workflow for Suzuki Cross-Coupling
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are scarce, the pyridine scaffold is a well-established pharmacophore in drug discovery. Research on structurally similar pyridine derivatives has revealed a range of biological activities. For instance, studies on other substituted pyridines have demonstrated potential as:
-
Enzyme Inhibitors: Many pyridine-containing compounds are known to inhibit various enzymes, such as kinases, phosphodiesterases, and histone deacetylases. The specific substitution pattern on the pyridine ring is crucial for determining the inhibitory potency and selectivity.
-
Antimicrobial Agents: The pyridine nucleus is present in several antibacterial and antifungal agents.
-
CNS-Active Agents: A number of drugs targeting the central nervous system, including anxiolytics and antidepressants, feature a pyridine core.
A study on 5-aryl-2-methylpyridin-3-amine derivatives, synthesized from a closely related starting material, showed moderate anti-thrombolytic and biofilm inhibition activities.[2] Specifically, some derivatives exhibited significant activity against Escherichia coli.[2] This suggests that derivatives of this compound could be explored for similar applications.
Hypothetical Signaling Pathway Involvement
Given the diverse biological roles of pyridine derivatives, a hypothetical involvement in a generic signaling pathway can be visualized. The following diagram illustrates a potential mechanism where a pyridine derivative could act as an inhibitor of a kinase within a cellular signaling cascade.
Conclusion and Future Directions
This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. While direct biological data is limited, the established reactivity of its functional groups and the known biological activities of related pyridine derivatives provide a strong rationale for its use in the development of new therapeutic agents. Future research should focus on the synthesis of a library of derivatives from this compound and their systematic evaluation in a range of biological assays to uncover their therapeutic potential.
References
physical and chemical properties of 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpyridin-3-ol is a halogenated pyridine derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to the influence of the bromine and methyl substituents on the electronic properties and biological activity of the pyridine ring. This document provides a summary of the available physical, chemical, and safety data for this compound. Due to the limited availability of public domain experimental data, some of the presented information is based on predictions and data from commercial suppliers.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 186593-45-3 | [2] |
| Molecular Formula | C₆H₆BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point (Predicted) | 328.2 ± 37.0 °C at 760 mmHg | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| InChI Key | PMNMAKBXPOIUNH-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(Br)C=C(O)C=N1 | [3] |
Spectral Data
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 187.97057 |
| [M+Na]⁺ | 209.95251 |
| [M-H]⁻ | 185.95601 |
Synthesis and Purification
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the public literature. The synthesis of related brominated methylpyridines often involves the bromination of the corresponding methylpyridine precursor, followed by functional group manipulations to introduce the hydroxyl group. A potential generalized synthetic workflow is illustrated below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Biological Activity
There is no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. However, substituted pyridine derivatives are known to exhibit a wide range of biological activities. The logical workflow for investigating the biological activity of a novel compound like this compound is outlined below.
Caption: A typical workflow for the evaluation of the biological activity of a new chemical entity.
Safety Information
This compound is classified as harmful and an irritant. The following hazard and precautionary statements are associated with this compound.[2]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a chemical compound with potential applications in research and development. This guide provides a summary of the currently available information. Further experimental work is required to fully characterize its physical, chemical, and biological properties. Researchers are advised to consult the Material Safety Data Sheet (MSDS) before handling this compound and to perform their own analytical characterization.
References
Technical Guide: 5-Bromo-6-methylpyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthesis of 5-Bromo-6-methylpyridin-3-ol, a key intermediate in organic synthesis.
Chemical Identity and Nomenclature
The compound with the formula C6H6BrNO is identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound or 5-bromo-6-methyl-3-pyridinol .[1] It is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as precursors in the synthesis of pharmaceuticals and other specialty chemicals.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 186593-45-3 | [1] |
| Molecular Formula | C6H6BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [2] |
| Physical Form | Solid | [1] |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 4°C, under nitrogen | [1] |
| InChI Key | PMNMAKBXPOIUNH-UHFFFAOYSA-N | [1] |
Structural Information
The molecular structure of this compound is depicted below. The diagram illustrates the arrangement of the pyridine ring with its substituents: a bromine atom at position 5, a methyl group at position 6, and a hydroxyl group at position 3.
Caption: Chemical structure of this compound.
Synthesis and Reactivity
As a chemical intermediate, this compound is typically synthesized through multi-step processes involving the construction and subsequent functionalization of the pyridine ring. While specific, detailed experimental protocols for its synthesis are proprietary or not widely published, a general approach can be inferred from the synthesis of related brominated pyridine derivatives.
General Experimental Protocol for Synthesis of Brominated Pyridines:
A common synthetic route involves the bromination of a corresponding aminopyridine precursor. For instance, the synthesis of 2-amino-5-bromopyridine is achieved by reacting 2-aminopyridine with bromine in acetic acid.[3] This is often followed by diazotization and hydrolysis to introduce the hydroxyl group, and other steps to introduce the methyl group. The precise sequence of these steps is crucial to achieve the desired isomer.
It is important to note that as a chemical intermediate, there are no associated biological "signaling pathways" for this compound itself. Its significance lies in its utility as a building block for more complex, often biologically active, molecules.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
For complete safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methylpyridin-3-ol Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for key precursors of 5-Bromo-6-methylpyridin-3-ol, a crucial intermediate in the development of various pharmaceutical compounds. This document details synthetic routes, experimental protocols, and quantitative data for the preparation of essential building blocks, including 6-methylpyridin-3-ol and 5-amino-6-methylpyridine.
Synthetic Strategies and Key Precursors
The synthesis of this compound relies on the strategic functionalization of the pyridine ring. Two primary precursor pathways have been identified and are detailed below. The first pathway focuses on the direct bromination of 6-methylpyridin-3-ol. The second, more versatile pathway, involves the synthesis of 5-amino-6-methylpyridine, which can then be converted to the target compound.
Pathway 1: Synthesis via 6-Methylpyridin-3-ol
This pathway involves the synthesis of 6-methylpyridin-3-ol followed by its direct bromination.
-
Step 1: Synthesis of 6-Methylpyridin-3-ol from 2-Amino-6-methylpyridine. A common route to 6-methylpyridin-3-ol involves the diazotization of 2-amino-6-methylpyridine to form the corresponding pyridinol.
-
Step 2: Bromination of 6-Methylpyridin-3-ol. The synthesized 6-methylpyridin-3-ol is then subjected to electrophilic bromination to introduce the bromine atom at the 5-position.
Pathway 2: Synthesis via 5-Amino-6-methylpyridine
This pathway involves the synthesis of a nitropyridine precursor, followed by reduction to the amine and subsequent conversion.
-
Step 1: Synthesis of 2-Methyl-5-nitropyridine. This intermediate can be prepared through the nitration of 2-methylpyridine (2-picoline).[1]
-
Step 2: Reduction to 5-Amino-2-methylpyridine. The nitro group of 2-methyl-5-nitropyridine is reduced to an amino group to yield 5-amino-2-methylpyridine.
-
Step 3: Conversion to 5-Bromo-2-methylpyridine. The amino group can be converted to a bromo group via a Sandmeyer reaction.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in this guide.
Table 1: Synthesis of 2-Amino-6-methylpyridine
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Methylpyridine (α-picoline) | 1. Sodamide, Anhydrous xylene, 130-140°C; 2. Water | 2-Amino-6-methylpyridine | 72 | [5] |
| 2-Cyano-6-methylpyridine | 1. 5% NaOH, Acetone, 10% H₂O₂; 2. Sodium hypobromite | 2-Amino-6-methylpyridine | High | [5] |
| α-Picoline | Ammonia, Cobalt-containing catalysts | 2-Amino-6-methylpyridine | Moderate | [6] |
Table 2: Synthesis of 2-Methyl-5-nitropyridine
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester | 20% Sulfuric acid, 100°C, 2h | 2-Methyl-5-nitropyridine | 83 | [7] |
| 2-Methylpyridine (picoline) | Concentrated Nitric Acid, Concentrated Sulfuric Acid, 0-30°C | 2-Methyl-5-nitropyridine | Not Specified | [1] |
Table 3: Bromination and Related Reactions
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine | Bromine, Acetic acid | 2-Amino-5-bromopyridine | 90 | [4] |
| 2-Amino-5-bromopyridine | 48% HBr, Sodium nitrite, Bromine | 2,5-Dibromopyridine | 93 | [4] |
| 2-Methylpyridine | Bromine, 150°C, 150W tungsten lamp | 5-Bromo-2-methylpyridine | Not Specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylpyridine from 2-Methylpyridine [5]
-
Preparation of Sodium Amide Solution: In a reaction tank, add liquid ammonia and ferric nitrate. Slowly add small pieces of metallic sodium in batches while stirring. Continue stirring for 3 hours after the addition is complete. Allow ammonia to evaporate naturally until the reaction solution becomes a slurry to obtain a sodium amide solution.
-
Amination Reaction: Add anhydrous xylene to the sodium amide solution and stir to raise the temperature, evaporating any residual ammonia. Once the temperature reaches 120°C, add 2-methylpyridine dropwise. After the addition is complete, maintain the reaction at 124-129°C for 10 hours.
-
Work-up and Purification: Slowly add an appropriate amount of water to hydrolyze the reaction mixture at 90-100°C. After hydrolysis, stir for 30 minutes, then allow the layers to separate. Separate the xylene layer, recover the xylene by distillation, and then distill the residue under reduced pressure to collect the fraction at 90-120°C (1.33-2.67 kPa), which is 2-amino-6-methylpyridine. The reported yield is 72%.
Protocol 2: Synthesis of 2-Methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester [7]
-
Reaction Setup: To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold aqueous 20% sulfuric acid.
-
Reaction: Heat the mixture to 100°C for 2 hours.
-
Work-up: Cool the reaction mixture and add it to a cold dilute sodium hydroxide solution to adjust the pH to 10.
-
Extraction and Purification: Extract the organics with dichloromethane (four times). Dry the combined organic phases over sodium sulfate. Filter and concentrate the filtrate to afford 5.0 g (83% yield) of 2-methyl-5-nitropyridine as a brown solid.
Protocol 3: General Procedure for Sandmeyer Reaction for Bromination [3][4]
This is a generalized procedure; specific conditions may vary.
-
Diazonium Salt Formation: Dissolve the aromatic amine in an acidic solution (e.g., HBr). Cool the solution to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Displacement with Bromide: In a separate flask, prepare a solution or suspension of a copper(I) bromide in HBr. Add the cold diazonium salt solution to the copper(I) bromide solution.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The product can then be isolated by extraction and purified by distillation or recrystallization. A variation involves using bromine directly instead of a copper salt.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and logical relationships for the synthesis of this compound precursors.
Caption: Pathway 1: Synthesis via 6-Methylpyridin-3-ol.
Caption: Pathway 2: Synthesis via 5-Amino-6-methylpyridine.
Caption: General Experimental Workflow.
References
- 1. Page loading... [guidechem.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. Page loading... [guidechem.com]
- 6. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 7. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
The Elusive Bioactivity of 5-Bromo-6-methylpyridin-3-ol Derivatives: A Review of Analogous Compounds
An extensive review of scientific literature and patent databases reveals a significant gap in the publicly available research on the biological activities of 5-Bromo-6-methylpyridin-3-ol and its derivatives. While this specific scaffold remains largely unexplored, an examination of structurally related brominated pyridine compounds offers valuable insights into the potential pharmacological properties that derivatives of this compound might possess. This technical guide summarizes the known biological activities of analogous compounds, providing a foundation for future research and drug discovery efforts centered on this novel chemical space.
Introduction
The pyridine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds and pharmaceuticals. Halogenation, particularly bromination, of the pyridine core is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules, often enhancing their potency and selectivity. The target molecule, this compound, possesses a unique substitution pattern that suggests potential for diverse biological activities. However, a thorough investigation into its derivatives and their therapeutic potential has yet to be reported in the accessible scientific literature.
This guide, therefore, shifts its focus to closely related structures to extrapolate potential areas of biological interest for novel this compound derivatives. The primary analogues identified in the literature are derivatives of 5-bromo-2-methylpyridin-3-amine and other brominated heterocyclic systems.
Biological Activities of Structurally Related Compounds
While data on this compound derivatives is unavailable, studies on analogous brominated pyridines and other heterocyclic compounds have demonstrated a range of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Derivatives of the closely related 5-bromo-2-methylpyridin-3-amine have been synthesized and evaluated for their antibacterial properties. Specifically, a series of novel pyridine derivatives were synthesized via Suzuki cross-coupling reactions from 5-bromo-2-methylpyridin-3-amine. Several of these compounds exhibited significant biofilm inhibition against Escherichia coli. For instance, certain derivatives showed biofilm inhibition values up to 91.95%.
The general workflow for the synthesis and evaluation of such derivatives is depicted below.
Figure 1. A generalized workflow for the synthesis and biological evaluation of pyridine derivatives.
This suggests that derivatives of this compound could also be promising candidates for the development of new antimicrobial agents. The introduction of various aryl groups via cross-coupling reactions at the bromine position could be a viable strategy to generate a library of compounds for screening.
Anticancer Activity
While no direct anticancer studies on this compound derivatives were found, research on other brominated heterocyclic structures, such as 5-bromo-7-azaindolin-2-one derivatives , has shown significant potential. A series of these compounds were synthesized and evaluated for their in vitro activity against various cancer cell lines. One of the most active compounds demonstrated IC50 values in the low micromolar range (2.357–3.012 μM) against HepG2, A549, and Skov-3 cancer cell lines, proving to be more potent than the established drug Sunitinib in these assays.
The general approach for evaluating the antitumor potential of these compounds is outlined in the following diagram.
An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with one. All laboratory work should be conducted by trained personnel following established safety protocols.
Introduction
5-Bromo-6-methylpyridin-3-ol is a halogenated pyridine derivative. Compounds of this class are common intermediates in pharmaceutical and agrochemical research and development. A thorough understanding of the safety and hazards associated with this compound is crucial for ensuring the well-being of laboratory personnel and the environment. This guide provides a detailed overview of the known hazards, safe handling procedures, and general methodologies for its safety assessment.
Hazard Identification and Classification
Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.
GHS Classification:
-
Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key precautions include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring adequate ventilation.[2][3]
Quantitative Safety Data
Quantitative toxicological data for this compound is not extensively available in the public domain. Many suppliers state that the toxicological properties have not been fully investigated.[1] The following table summarizes the available physical and chemical properties relevant to safety.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | |
| Physical Form | Solid | |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [4][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [4][5] |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [4][5] |
| STOT-SE | Category 3 (May cause respiratory irritation) | [4][5] |
STOT-SE: Specific Target Organ Toxicity - Single Exposure
Experimental Protocols for Safety Assessment
Due to the limited specific experimental data for this compound, this section outlines general protocols that are standard in the chemical and pharmaceutical industries for assessing the safety of new chemical entities (NCEs).
Acute Oral Toxicity (General Protocol based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.
-
Procedure: a. Animals are fasted prior to dosing. b. The substance is administered in a single dose by gavage. c. A starting dose of 300 mg/kg is often used for substances with an expected LD50 in the range of 300 to 2000 mg/kg. d. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. e. If mortality occurs, the test is repeated at a lower dose. If no mortality is observed, a higher dose may be tested.
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (General Protocol based on OECD Guideline 439)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Test System: A commercially available reconstructed human epidermis model.
-
Procedure: a. The test substance is applied topically to the surface of the skin tissue. b. After a defined exposure period, the substance is washed off. c. The viability of the skin tissue is measured, typically using an MTT assay.
-
Endpoint: A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (General Protocol based on OECD Guideline 437)
-
Objective: To evaluate the potential for a substance to cause serious eye damage.
-
Test System: Isolated corneas from cattle.
-
Procedure: a. The test substance is applied to the epithelial surface of the cornea. b. After exposure, the cornea is assessed for opacity (light scattering) and permeability (passage of fluorescein dye).
-
Endpoint: The degree of opacity and permeability are used to calculate an in vitro irritancy score, which is then used to classify the substance's eye irritation potential.
Safe Handling and Emergency Procedures
A logical workflow for handling this compound safely in a laboratory setting is crucial. This involves a sequence of risk assessment, implementation of control measures, and preparedness for emergencies.
Caption: Workflow for the safe handling and disposal of this compound.
Potential Toxicological Signaling Pathways
While specific toxicological pathways for this compound have not been elucidated, the observed irritation effects (skin, eye, respiratory) are often associated with the activation of common cellular stress and inflammatory pathways. The diagram below illustrates a generalized pathway that could be initiated by an irritant compound.
Caption: Generalized signaling pathway for chemical-induced irritation.
Conclusion
This compound is a compound that requires careful handling due to its classification as harmful and an irritant. While comprehensive toxicological data is lacking, the available information necessitates the use of appropriate personal protective equipment and engineering controls, such as a fume hood. For drug development professionals, it is recommended that further in-house safety testing be conducted to fully characterize the toxicological profile of this intermediate before it is used on a larger scale. Adherence to the principles of good laboratory practice and the safety guidelines outlined in this document will help to mitigate the risks associated with its use.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 5-Bromo-6-methylpyridin-3-ol, detailed experimental protocols for solubility determination, and a workflow for these procedures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 186593-45-3 | |
| Molecular Formula | C6H6BrNO | |
| Molecular Weight | 188.02 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg |
Solubility Data
A related compound, 3-Hydroxypyridine, is reported to be soluble in water and organic solvents such as ethanol, methanol, and acetone. This suggests that this compound may exhibit similar, though not identical, solubility behavior.
Qualitative Solubility Profile (Predicted)
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to soluble | The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water. However, the bromo and methyl substituents may decrease aqueous solubility compared to unsubstituted 3-hydroxypyridine. |
| Methanol | Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Hexane | Insoluble | A nonpolar solvent, unlikely to favorably interact with the polar functional groups of the molecule. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound.
Equilibrium Solubility Method (Shake-Flask)
This is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
After the equilibration period, allow the samples to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.
-
Calculate the solubility in units such as mg/mL or mol/L.
High-Throughput Screening (HTS) Solubility Assay
This method is suitable for rapid screening of solubility in multiple solvents.
Materials:
-
This compound (as a stock solution in a highly soluble solvent like DMSO)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
-
Selected solvents
Procedure:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).
-
In a 96-well plate, dispense the selected aqueous or organic solvents.
-
Add small, increasing volumes of the stock solution to the wells containing the test solvents.
-
After each addition, mix the contents of the wells thoroughly.
-
Measure the turbidity (nephelometry) or absorbance of the solution in each well after a short equilibration period. The onset of precipitation will be indicated by a sharp increase in turbidity or absorbance.
-
The concentration at which precipitation occurs is taken as the kinetic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the equilibrium solubility (shake-flask) method.
Spectral Data for 5-Bromo-6-methylpyridin-3-ol Remains Elusive in Public Domain
This report details the findings of an extensive search and outlines the general experimental protocols and theoretical data that have been gathered.
Summary of Available Data
Mass Spectrometry (MS): Predictive data for the mass spectrum of 5-Bromo-6-methylpyridin-3-ol is available through public databases such as PubChem. This data provides theoretical mass-to-charge ratios for various adducts of the molecule, which are crucial for its identification in mass spectrometric analysis. However, this is computationally generated data and not derived from experimental measurement.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Despite numerous targeted searches, no specific, citable experimental ¹H NMR, ¹³C NMR, or IR spectral data for this compound could be located in published scientific journals or spectral databases. Commercial vendors list the compound and often state that spectral data is available upon request or with purchase, but this information is not publicly disseminated.
Theoretical and General Experimental Protocols
While specific data for this compound is not available, the following sections describe the general experimental methodologies that would be employed to acquire such data.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A general protocol for obtaining NMR spectra of a pyridine derivative like this compound would involve the following steps:
-
Sample Preparation: A small quantity of the solid compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: The spectrum would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse experiment would be performed to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically used to obtain a singlet for each unique carbon atom. This requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy: For a solid sample such as this compound, the IR spectrum would typically be obtained using one of the following methods:
-
Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.
-
Nujol Mull: The solid is ground to a fine paste with a mulling agent (e.g., Nujol, a mineral oil). This paste is then pressed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto an ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.
The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): To obtain a mass spectrum, the sample must first be ionized. A common method for a compound like this compound would be:
-
Sample Introduction: The sample would be introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a standard technique for many organic molecules. In this method, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like this compound.
Methodological & Application
Application Notes and Protocols: Proposed Synthesis of 5-Bromo-6-methylpyridin-3-ol from 2-amino-5-bromopyridine
Introduction
The proposed synthesis involves three key stages:
-
Diazotization and Hydrolysis: Conversion of the starting material, 2-amino-5-bromopyridine, into the corresponding 5-bromo-2-pyridone intermediate via a diazotization reaction followed by in-situ hydrolysis.
-
Regioselective C-Methylation: Introduction of a methyl group at the C6 position of the 5-bromo-2-pyridone intermediate. This is a challenging step that may require significant optimization to achieve the desired regioselectivity and avoid N-methylation.
-
Functional Group Interconversion: Transformation of the 2-pyridone functionality into a 3-hydroxy group. This is a non-trivial transformation that will likely require a multi-step sequence.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-pyridone (Intermediate C)
This protocol is adapted from established procedures for the diazotization of 2-aminopyridines and subsequent hydrolysis.[1] The diazonium salt of 2-aminopyridine is known to be unstable and readily hydrolyzes to the corresponding 2-pyridone in aqueous acidic solution.
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 2-amino-5-bromopyridine to a solution of concentrated sulfuric acid in water at 0-5 °C (ice bath).
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Nitrogen gas evolution should be observed.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-pyridone.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 5-bromo-6-methyl-2-pyridone (Intermediate E)
This is a speculative step and requires optimization. The direct C-methylation of 2-pyridones can be challenging due to competing N-methylation. One plausible approach involves the formation of the pyridonate anion with a strong, non-nucleophilic base, followed by reaction with a methylating agent.
Materials:
-
5-bromo-2-pyridone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-bromo-2-pyridone in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the LDA solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add methyl iodide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of N-methylated and C-methylated isomers. Purify by column chromatography to isolate the desired 5-bromo-6-methyl-2-pyridone.
Step 3: Proposed Conversion of 5-bromo-6-methyl-2-pyridone to this compound (Final Product G)
This transformation is conceptually challenging as it requires the migration of the oxygen functionality from the 2-position to the 3-position. A direct conversion is unlikely. A hypothetical multi-step sequence is proposed below, which would require extensive experimental validation.
3a. Chlorination to 2-chloro-5-bromo-6-methylpyridine:
-
React 5-bromo-6-methyl-2-pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the pyridone to the corresponding 2-chloropyridine.
3b. Nitration at the 3-position:
-
Nitrate the 2-chloro-5-bromo-6-methylpyridine at the 3-position using a nitrating mixture (e.g., HNO₃/H₂SO₄). The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.
3c. Reduction of the nitro group:
-
Reduce the newly introduced nitro group to an amino group using standard reduction methods (e.g., SnCl₂/HCl or catalytic hydrogenation). This would yield 3-amino-2-chloro-5-bromo-6-methylpyridine.
3d. Diazotization and hydroxylation:
-
Perform a diazotization of the 3-amino group, followed by hydrolysis of the diazonium salt in aqueous acid to introduce the hydroxyl group at the 3-position. This would yield 2-chloro-5-bromo-6-methylpyridin-3-ol.
3e. Dehalogenation:
-
Remove the 2-chloro group via catalytic hydrogenation (e.g., H₂, Pd/C) to obtain the final product, this compound.
Data Summary
The following table summarizes the key transformations and provides estimated yields based on analogous reactions found in the literature. These values are for guidance only and would require experimental verification and optimization.
| Step | Starting Material | Product | Key Reagents | Estimated Yield (%) |
| 1 | 2-amino-5-bromopyridine | 5-bromo-2-pyridone | NaNO₂, H₂SO₄ | 60-75 |
| 2 | 5-bromo-2-pyridone | 5-bromo-6-methyl-2-pyridone | LDA, CH₃I | 20-40 (highly variable) |
| 3 | 5-bromo-6-methyl-2-pyridone | This compound | Multi-step sequence | <10 (overall) |
Concluding Remarks
The proposed synthetic route provides a conceptual framework for the synthesis of this compound from 2-amino-5-bromopyridine. While the initial diazotization and hydrolysis step is based on reliable precedent, the subsequent C-methylation and functional group interconversion steps are speculative and present significant chemical challenges. The regioselectivity of the methylation step and the multi-step conversion of the 2-pyridone to a 3-hydroxypyridine are the most critical and uncertain parts of this proposed pathway. This application note is intended to serve as a starting point for experienced researchers in synthetic organic chemistry, who can further develop and refine these proposed methodologies. Extensive experimentation and optimization will be necessary to establish a viable and efficient synthesis of the target compound.
References
Application Notes and Protocols for 5-Bromo-6-methylpyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpyridin-3-ol is a functionalized heterocyclic building block with significant potential in medicinal chemistry. Its structure incorporates three key features for chemical diversification: a pyridine ring, a bromine atom, and a hydroxyl group. The pyridine scaffold is a common motif in a vast number of FDA-approved drugs. The bromine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse aryl and alkyl substituents. The hydroxyl group can be readily etherified or engaged in other modifications to modulate the physicochemical properties and biological activity of derivative compounds.
These application notes provide a practical framework for the utilization of this compound in a drug discovery program, focusing on its application as a scaffold for the synthesis of potential kinase inhibitors. The protocols and data presented herein are illustrative, designed to showcase the synthetic utility of this building block and to provide a strategic template for the development of novel therapeutic agents.
Core Applications in Drug Discovery
The strategic positioning of the bromo and hydroxyl functionalities on the 6-methylpyridine core makes this compound an attractive starting material for the generation of libraries of compounds for screening against various biological targets. Key potential applications include:
-
Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in the ATP-binding site of many kinases. The bromine and hydroxyl groups serve as handles for the introduction of substituents that can occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively, to enhance potency and selectivity.
-
GPCR Modulators: The ability to introduce diverse functionality allows for the synthesis of ligands that can interact with the complex orthosteric and allosteric sites of G-protein coupled receptors.
-
Enzyme Inhibitors: The scaffold can be elaborated to present functional groups that interact with the active sites of various enzymes, such as proteases, phosphatases, and metabolic enzymes.
Illustrative Application: Synthesis of Potential VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, and is a validated target in oncology. The following sections describe a hypothetical workflow for the synthesis and evaluation of a series of potential VEGFR-2 inhibitors derived from this compound.
Synthetic Strategy
The proposed synthetic strategy involves a two-step diversification of the this compound core. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups at the 5-position. The second step is a Williamson ether synthesis to introduce a solubilizing or pharmacologically relevant side chain at the 3-position.
Diagram of the Proposed Synthetic Workflow:
Caption: Synthetic workflow for the diversification of this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 5-Aryl-6-methylpyridin-3-ol intermediates.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Aryl-6-methylpyridin-3-ol.
Protocol 2: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of the final target compounds from the 5-Aryl-6-methylpyridin-3-ol intermediates.
-
Reaction Setup: To a round-bottom flask, dissolve the 5-Aryl-6-methylpyridin-3-ol intermediate (1.0 equiv.) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base such as sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C and stir for 30 minutes.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 5-Aryl-3-alkoxy-6-methylpyridine derivative.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for a series of compounds synthesized from this compound, targeting VEGFR-2.
Table 1: Synthesized VEGFR-2 Inhibitors and Their In Vitro Activity
| Compound ID | R (Aryl Group at C5) | R' (Alkoxy Group at C3) | VEGFR-2 IC₅₀ (nM) |
| BMPO-01 | Phenyl | Methoxy | 150 |
| BMPO-02 | 4-Fluorophenyl | Methoxy | 75 |
| BMPO-03 | 4-Methoxyphenyl | Methoxy | 120 |
| BMPO-04 | 4-Fluorophenyl | Ethoxy | 60 |
| BMPO-05 | 4-Fluorophenyl | Isopropoxy | 90 |
| BMPO-06 | 4-Fluorophenyl | 2-Methoxyethoxy | 45 |
| BMPO-07 | 4-Fluorophenyl | 3-(Dimethylamino)propoxy | 25 |
| Sunitinib | (Reference) | 9 |
Table 2: Selectivity Profile of Lead Compound BMPO-07
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 25 |
| PDGFRβ | 50 |
| c-Kit | 80 |
| EGFR | >10,000 |
| HER2 | >10,000 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data, the following preliminary SAR can be deduced:
-
Aryl Group at C5: Introduction of a 4-fluorophenyl group at the C5 position appears to be beneficial for VEGFR-2 inhibitory activity (compare BMPO-01 and BMPO-02 ).
-
Alkoxy Group at C3: Modification of the alkoxy side chain at the C3 position significantly impacts potency. Extending the chain with a polar functional group, such as in BMPO-06 and BMPO-07 , leads to a notable increase in activity. The terminal dimethylamino group in BMPO-07 likely engages in a favorable interaction within the solvent-exposed region of the ATP-binding pocket.
Targeted Signaling Pathway
The designed inhibitors are intended to target the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.
Diagram of the Targeted VEGFR-2 Signaling Pathway:
Application Notes and Protocols for 5-Bromo-6-methylpyridin-3-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpyridin-3-ol is a substituted pyridine derivative that holds potential as a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. The pyridine scaffold is a ubiquitous feature in many approved drugs and biologically active compounds, primarily due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The presence of a bromine atom on the pyridine ring of this compound makes it an ideal candidate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.
While specific applications of this compound in the synthesis of named pharmaceutical compounds are not extensively documented in publicly available literature, its structural motifs are present in numerous kinase inhibitors and other therapeutic agents. This document provides detailed application notes and protocols based on the established reactivity of closely related bromo-pyridine intermediates to guide researchers in utilizing this compound for the synthesis of potential drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 186593-45-3 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | 4°C, under nitrogen | [1] |
Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in pharmaceutical synthesis lies in its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction can be employed to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for structurally similar bromo-pyridines.[2]
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium phosphate [K₃PO₄], 2.3 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.3 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 85-95 °C and stir for 15-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
The filtrate is then diluted with ethyl acetate (50 mL) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-6-methylpyridin-3-ol derivative.
Expected Yields and Spectroscopic Data for Analogous Compounds
The following table presents data from the Suzuki-Miyaura coupling of a closely related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as an estimation for reactions with this compound.[2]
| Arylboronic Acid | Product | Yield (%) | Melting Point (°C) |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 75 | 210 |
| 4-(Methylthio)phenylboronic acid | 2-Methyl-5-(4-(methylthio)phenyl)pyridin-3-amine | 70 | 235 |
| 3-Acetophenylboronic acid | 1-(3-(5-Amino-6-methylpyridin-3-yl)phenyl)ethanone | 65 | 270 |
| 4-Iodophenylboronic acid | 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 80 | 258 |
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application in Kinase Inhibitor Synthesis
The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region in the ATP-binding pocket. The derivatives synthesized from this compound via Suzuki-Miyaura coupling can be further elaborated to generate potent and selective kinase inhibitors. The introduced aryl or heteroaryl group can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.
While a specific kinase inhibitor synthesized directly from this compound is not prominently reported, the general structure is analogous to scaffolds found in inhibitors of pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and inflammatory diseases.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
This compound represents a valuable, though currently under-documented, building block for pharmaceutical synthesis. Its amenability to palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust platform for the synthesis of diverse libraries of substituted pyridines. These compounds are of significant interest in the development of novel therapeutics, especially in the area of kinase inhibition. The protocols and data presented, based on closely related and well-studied analogues, offer a solid foundation for researchers to explore the synthetic utility of this compound in their drug discovery endeavors. Further research into the specific applications of this intermediate is warranted and could lead to the discovery of novel and potent pharmaceutical agents.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Bromo-6-methylpyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki cross-coupling reactions with 5-bromo-6-methylpyridin-3-ol and its derivatives. This class of reactions is pivotal for the synthesis of 5-aryl-6-methylpyridin-3-ol scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules, including kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. For derivatives of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position, yielding a diverse library of compounds for biological screening. Pyridine and its derivatives are fundamental scaffolds in the development of therapeutics.[1][2][3] The 5-aryl-6-methylpyridin-3-ol core, in particular, is found in molecules designed to target specific signaling pathways implicated in diseases such as cancer.
A notable challenge in the Suzuki coupling of pyridinol derivatives is the presence of the acidic hydroxyl group, which can potentially interfere with the catalytic cycle.[4] This may necessitate the use of a protecting group for the hydroxyl moiety or carefully optimized reaction conditions to ensure efficient coupling.
Application in Drug Discovery: Targeting the FGFR Signaling Pathway
Substituted pyridinol scaffolds are key components of various kinase inhibitors. One such important target is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which, when aberrantly activated, can drive the proliferation and survival of cancer cells.[5][6][7] The 5-aryl-6-methylpyridin-3-ol derivatives synthesized via Suzuki coupling can serve as potent and selective inhibitors of FGFRs. These inhibitors typically act by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[8][9][10] The inhibition of these pathways can lead to reduced cell proliferation and the induction of apoptosis in cancer cells.
Below is a diagram illustrating the FGFR signaling pathway and the point of intervention for pyridinol-based inhibitors.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Pyridine Derivatives from 5-Bromo-6-methylpyridin-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine derivatives, utilizing 5-Bromo-6-methylpyridin-3-ol as a key starting material. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the functionalization of this core structure allows for the exploration of new chemical space in drug discovery programs. The protocols outlined herein focus on palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
Pyridine derivatives are a cornerstone in the development of therapeutics, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic derivatization of the pyridine ring is a critical aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. This compound is a valuable starting material, offering multiple reaction sites for diversification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents.
This guide presents protocols for two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.[4][5] While specific literature examples for the application of these reactions to this compound are limited, the provided protocols are based on established methodologies for structurally similar bromopyridine derivatives and are expected to be highly applicable.
Synthetic Pathways
The functionalization of this compound can be readily achieved through various palladium-catalyzed cross-coupling reactions. The general synthetic routes for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are depicted below.
Caption: Synthetic routes from this compound.
Experimental Workflow
A general workflow for the synthesis, purification, and characterization of novel pyridine derivatives is illustrated below. This workflow is applicable to both Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Caption: General experimental workflow for synthesis.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
The following table presents representative yields for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These yields are intended to be indicative of the expected outcomes when using this compound.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 6-Methyl-5-phenylpyridin-3-ol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-methylpyridin-3-ol | 88 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-6-methylpyridin-3-ol | 78 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-6-methylpyridin-3-ol | 80 |
| 5 | 2-Methylphenylboronic acid | 6-Methyl-5-(o-tolyl)pyridin-3-ol | 75 |
| 6 | Thiophene-2-boronic acid | 6-Methyl-5-(thiophen-2-yl)pyridin-3-ol | 72 |
Note: The yields presented are based on the coupling of 5-bromo-2-methylpyridin-3-amine and are for illustrative purposes. Actual yields with this compound may vary.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), XPhos (0.08 eq), and Pd₂(dba)₃ (0.02 eq).
-
Add anhydrous toluene to the flask via syringe.
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
The following table provides hypothetical yields for the Buchwald-Hartwig amination of this compound with a selection of amines, based on general literature precedents for bromopyridines.
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | 5-Anilino-6-methylpyridin-3-ol | 82 |
| 2 | Morpholine | 6-Methyl-5-morpholinopyridin-3-ol | 90 |
| 3 | Benzylamine | 5-(Benzylamino)-6-methylpyridin-3-ol | 75 |
| 4 | n-Butylamine | 5-(Butylamino)-6-methylpyridin-3-ol | 78 |
| 5 | Diethylamine | 5-(Diethylamino)-6-methylpyridin-3-ol | 85 |
Note: These yields are hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific amine and reaction conditions.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the synthesis of novel pyridine derivatives from this compound. The Suzuki-Miyaura and Buchwald-Hartwig reactions are robust and versatile methods that allow for the introduction of a wide array of chemical functionalities, making them invaluable tools for medicinal chemists and drug development professionals. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 186593-45-3|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the Analysis of 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of 5-Bromo-6-methylpyridin-3-ol. The methodologies described herein are based on established analytical principles and data from structurally related compounds, offering robust starting points for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. For a compound like this compound, a reversed-phase HPLC method with UV detection is a suitable approach for purity assessment and quantification.
Experimental Protocol: Proposed HPLC-UV Method
This protocol is a recommended starting point and may require optimization for specific matrices.
a. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or phosphoric acid.
-
Syringe filters (0.45 µm).
b. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
For quantitative analysis, prepare a series of calibration standards from a stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
c. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (This should be optimized by determining the UV absorption maximum of this compound).
Data Presentation: Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the proposed HPLC-UV method.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 6.5 min (dependent on exact conditions) |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC-MS can be employed for its identification and quantification, often providing higher sensitivity and structural information through mass spectral fragmentation.
Experimental Protocol: Proposed GC-MS Method
a. Instrumentation and Consumables:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC vials with inserts.
-
High-purity helium as carrier gas.
-
Solvents such as ethyl acetate or dichloromethane.
b. Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).
-
Create a series of working standards by serial dilution of the stock solution.
-
If derivatization is needed to improve volatility, silylation with a reagent like BSTFA can be performed. However, direct analysis is often possible.
-
Transfer the final solutions to GC vials.
c. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Value |
| Retention Time (tR) | 8 - 12 min (dependent on column and program) |
| Key Mass Fragments (m/z) | 187/189 (M+), and other characteristic fragments |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 300 ng/mL |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and purity of this compound.
Experimental Protocol: NMR Analysis
a. Instrumentation and Consumables:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, or MeOD).
b. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
If using a non-deuterated solvent is unavoidable for solubility, a co-axial insert with a deuterated lock solvent can be used.
c. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
d. NMR Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 200 ppm.
Logical Relationship Diagram: Spectroscopic Analysis
Caption: Relationship between analytical techniques and the information obtained.
Application Note: Quantitative Analysis of 5-Bromo-6-methylpyridin-3-ol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Bromo-6-methylpyridin-3-ol in solution. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, providing excellent peak shape and resolution. The protocol is suitable for routine quality control and research applications in pharmaceutical development and chemical synthesis.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is crucial for reaction monitoring, purity assessment, and formulation development. This document provides a detailed protocol for the determination of this compound using a widely available HPLC system with UV detection. The method is designed to be straightforward, reproducible, and readily implementable in a laboratory setting.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Standards
-
This compound reference standard (Purity ≥ 97%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Table 1: HPLC Method Parameters
Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation
-
Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial prior to injection.
3. System Suitability
-
Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 20 µg/mL).
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
4. Analysis Workflow
The general workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC quantification of this compound.
Results and Discussion
Linearity
The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL. The calibration curve, constructed by plotting peak area versus concentration, yielded a correlation coefficient (R²) greater than 0.999.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
Table 2: Calibration Data for this compound
Precision
The precision of the method was evaluated by analyzing six replicate preparations of a 20 µg/mL standard solution. The relative standard deviation (RSD) for the peak areas was found to be less than 1.5%, indicating high precision.
Accuracy
Accuracy was determined by a spike and recovery study. A known amount of this compound was added to a sample matrix and the recovery was calculated. The average recovery was between 98% and 102%, demonstrating the accuracy of the method.
Method Development Logic
The development of this HPLC method followed a logical progression to ensure optimal separation and quantification.
Application Note: GC-MS Analysis of 5-Bromo-6-methylpyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-6-methylpyridin-3-ol is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group, this compound requires derivatization to increase its volatility and thermal stability for optimal GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
1. Sample Preparation
The sample preparation protocol may vary depending on the matrix (e.g., reaction mixture, biological fluid, or formulated product). A general protocol for extracting the analyte from a liquid matrix is provided below.
-
Objective: To isolate this compound from the sample matrix and prepare it for derivatization.
-
Materials:
-
Sample containing this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
-
Procedure:
-
To 1 mL of the liquid sample in a centrifuge tube, add 5 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (steps 1-4) on the aqueous layer to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.
-
The dried residue is now ready for derivatization.
-
2. Derivatization: Silylation
Silylation is a common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound.[1] This process replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.[1]
-
Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.
-
Reagents:
-
Anhydrous Pyridine[2]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
Reconstitute the dried sample extract from the previous step in 50 µL of anhydrous pyridine.
-
Add 100 µL of MSTFA + 1% TMCS to the sample vial.[2]
-
Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
-
Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 10:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Analysis
| Sample ID | Concentration (ng/mL) | Peak Area (Arbitrary Units) | Retention Time (min) |
| Standard 1 | 10 | 25,000 | 12.5 |
| Standard 2 | 50 | 128,000 | 12.5 |
| Standard 3 | 100 | 260,000 | 12.5 |
| Standard 4 | 250 | 655,000 | 12.5 |
| Standard 5 | 500 | 1,300,000 | 12.5 |
| Sample A | Unknown | 185,000 | 12.5 |
| Sample B | Unknown | 450,000 | 12.5 |
Predicted Mass Fragmentation
The TMS-derivatized this compound is expected to have a molecular weight of 260.1 g/mol (for the most abundant isotopes, 79Br). The mass spectrum would show the molecular ion peak [M]+. and characteristic fragment ions. The presence of bromine would be indicated by the isotopic pattern of the bromine-containing ions (M and M+2 in an approximate 1:1 ratio).
Key Predicted Fragments:
-
m/z 261/263 ([M+H]+): The molecular ion peak, showing the characteristic bromine isotope pattern.
-
m/z 246/248 ([M-CH3]+): Loss of a methyl group from the TMS moiety.
-
m/z 182/184: Loss of the TMS group.
-
m/z 73: Characteristic fragment for the trimethylsilyl group [(CH3)3Si]+.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Predicted fragmentation pathway for TMS-derivatized this compound.
References
Application Note: Structural Characterization of 5-Bromo-6-methylpyridin-3-ol using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the characterization of 5-Bromo-6-methylpyridin-3-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined. The application note includes predicted NMR data, presented in a clear tabular format, and visual workflows to facilitate experimental design and data interpretation, crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.
Introduction
This compound is a substituted pyridinol derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such novel compounds. The hydroxypyridine moiety can exist in tautomeric equilibrium between the pyridinol and pyridone forms, which can be influenced by the solvent environment.[1] This note provides a standardized protocol for the comprehensive NMR analysis of this compound.
Predicted NMR Data
The anticipated ¹H and ¹³C NMR data for this compound are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy for heterocyclic compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | N | - | - | - |
| 2 | C | - | - | ~145 |
| 3 | C-OH | - | - | ~155 |
| 4 | C-H | ~7.8 | d | ~125 |
| 5 | C-Br | - | - | ~110 |
| 6 | C-CH₃ | - | - | ~150 |
| 7 | CH₃ | ~2.5 | s | ~20 |
| 8 | OH | ~9.5 | br s | - |
| 9 | H (on C4) | ~7.8 | d, J ≈ 2.5 Hz | - |
| 10 | H (on C2) | ~7.2 | d, J ≈ 2.5 Hz | ~130 |
Note: Chemical shifts are solvent-dependent. The values presented are estimates for a common NMR solvent like DMSO-d₆.
Experimental Protocols
Sample Preparation
High-quality NMR spectra depend on proper sample preparation.[2]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[3]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the tautomeric equilibrium of the hydroxypyridine.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for referencing, or the solvent residual peak can be used.[3]
NMR Data Acquisition
The following experiments are recommended for a thorough structural characterization. All spectra should be acquired at a constant temperature, typically 298 K.
-
¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR (Carbon-13): Determines the number of different types of carbon atoms.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Parameters: Use standard parameters provided by the spectrometer software.
-
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH and long-range couplings).
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-200 ppm.
-
Number of Increments: 128-256 in the indirect dimension.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-240 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Workflow and Data Interpretation
The overall process from sample handling to final structure confirmation is depicted in the following workflow.
Caption: Experimental Workflow for NMR Characterization
The interpretation of the acquired spectra involves assigning the observed signals to the specific atoms in the this compound molecule. The expected 2D NMR correlations are illustrated below.
References
Applications of 5-Bromo-6-methylpyridin-3-ol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Bromo-6-methylpyridin-3-ol as a versatile intermediate in organic synthesis. This substituted bromopyridinol serves as a valuable building block for the synthesis of complex heterocyclic compounds, particularly in the development of novel therapeutic agents.
Overview of Synthetic Applications
This compound is primarily utilized as an intermediate in the synthesis of biologically active molecules. Its bifunctional nature, possessing both a reactive bromide for cross-coupling reactions and a hydroxyl group for etherification or other modifications, allows for diverse synthetic transformations. Key applications include its use in the preparation of tetrahydroindazole derivatives as Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors and in the synthesis of amide-bridged heterocyclic compounds.
Synthesis of this compound
The title compound can be synthesized from commercially available 5-bromo-6-methylpyridin-3-amine via a diazotization reaction followed by hydrolysis.
Experimental Protocol:
A mixture of 5-bromo-6-methylpyridin-3-amine (2 g, 10.69 mmol), tetrafluoroboric acid (HBF4) (10 ml, 10.69 mmol), and water (10 mL) is cooled to 0°C. Sodium nitrite (0.812 g, 11.76 mmol) is added, and the resulting heterogeneous mixture is stirred for 30 minutes at 0°C. After the addition of water (5 mL), the reaction mixture is further processed to isolate the desired this compound.
Application as an Intermediate in the Synthesis of DGAT2 Inhibitors
This compound is a key intermediate in the synthesis of tetrahydroindazole derivatives, which have been identified as potent inhibitors of DGAT2, a target for the treatment of metabolic diseases. The synthesis involves the O-alkylation of the hydroxyl group of this compound, followed by subsequent functionalization.
Illustrative Experimental Protocol: O-Alkylation
While specific protocols for this compound are found within patent literature and may be proprietary, a general procedure for the O-alkylation of a pyridinol is provided below.
Table 1: Illustrative Reagents and Conditions for O-Alkylation
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Alkylating Agent | Alkyl halide (e.g., R-X) |
| Base | K2CO3, Cs2CO3, or NaH |
| Solvent | DMF, Acetonitrile, or THF |
| Temperature | Room Temperature to 80°C |
| Reaction Time | 2-12 hours |
Protocol:
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, a base (1.5 - 2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. The alkylating agent (1.1 - 1.5 eq) is then added, and the reaction is heated to the desired temperature. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Diagram 1: O-Alkylation of this compound
Application Note and Protocols for the Derivatization and Analysis of 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methylpyridin-3-ol is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this and related compounds is crucial for various stages of drug development, including metabolic studies, process monitoring, and quality control. Due to its polarity and potential for low volatility, direct analysis by gas chromatography (GC) can be challenging. Derivatization is often employed to enhance its volatility and thermal stability, making it amenable to GC-Mass Spectrometry (GC-MS) analysis. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful tool for the direct analysis of such polar compounds. This document provides detailed protocols for the derivatization and analysis of this compound by both GC-MS and LC-MS/MS.
Analytical Strategies
The analysis of this compound can be approached using two primary chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization: This is a robust and highly sensitive method. The hydroxyl group of the analyte is chemically modified to a less polar, more volatile derivative, typically a silyl or acetyl ether. This improves chromatographic peak shape and detection sensitivity.[1] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound.[2] Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is well-suited for the analysis of polar and thermally labile compounds without the need for derivatization.[3] It offers high selectivity and sensitivity, making it ideal for complex matrices. A reversed-phase C18 column is commonly used for the separation of such aromatic compounds.[4][5]
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on the silylation of this compound to form its trimethylsilyl (TMS) ether, which is then analyzed by GC-MS.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS
1. Reagents and Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation and Derivatization:
-
Pipette 100 µL of the standard or sample solution into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Operating Conditions (Representative):
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Split/splitless, operated in splitless mode |
| Injector Temp. | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-500 |
Quantitative Data Summary (Representative)
The following table presents hypothetical performance data for the GC-MS analysis of a silylated brominated aromatic compound, which can be expected to be similar for this compound-TMS.
| Parameter | Expected Value |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method allows for the direct analysis of this compound without derivatization, offering high throughput and specificity.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the direct LC-MS/MS analysis of this compound.
Detailed Experimental Protocol: LC-MS/MS
1. Reagents and Materials:
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC vials
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions with a 50:50 mixture of methanol and water to prepare working standards in the desired concentration range (e.g., 1-1000 ng/mL).
3. Sample Preparation:
-
Dilute the sample with the initial mobile phase composition to ensure the analyte concentration falls within the calibration curve range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
4. LC-MS/MS Operating Conditions (Representative):
| Parameter | Value |
| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
The exact MRM transitions would need to be determined by direct infusion of the this compound standard. The precursor ion would be the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| (Quantifier) | |||
| This compound | To be determined | To be determined | To be determined |
| (Qualifier) |
Quantitative Data Summary (Representative)
The following table presents typical performance data for the LC-MS/MS analysis of a small molecule pharmaceutical intermediate.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Conclusion
Both GC-MS following silylation and direct LC-MS/MS analysis are powerful techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The GC-MS method offers excellent sensitivity and chromatographic resolution for the derivatized analyte. The LC-MS/MS method provides high throughput and specificity without the need for derivatization, making it particularly suitable for polar compounds in complex matrices. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this compound.
References
The Versatility of 5-Bromo-6-methylpyridin-3-ol in the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Bromo-6-methylpyridin-3-ol is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a methyl group, and a hydroxyl group on a pyridine scaffold, offers multiple avenues for chemical modification to generate diverse libraries of compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. This functionalization can lead to the development of novel molecules with a wide range of biological activities.
While extensive research on the direct application of this compound is emerging, studies on its close structural analog, 5-bromo-2-methylpyridin-3-amine, provide a strong blueprint for its synthetic utility and potential biological applications. The protocols and data presented herein are largely based on the successful synthesis and biological evaluation of derivatives of this amino-pyridine analog and serve as a comprehensive guide for researchers exploring the potential of this compound.[1]
I. Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide. In the context of this compound, the bromine atom serves as an excellent handle for such transformations.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.
II. Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, and can be used as a starting point for the functionalization of this compound.[1]
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 5-aryl-6-methylpyridin-3-ol derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), and potassium phosphate (2.3 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromo-pyridine).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-20 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Dilute the filtrate with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-methylpyridin-3-ol derivative.
III. Biological Activities of Derived Molecules
Derivatives synthesized from the structurally similar 5-bromo-2-methylpyridin-3-amine have demonstrated interesting biological activities, suggesting the potential for analogous derivatives of this compound.[1]
A. Anti-Thrombolytic Activity:
Several novel pyridine derivatives have been investigated for their ability to inhibit blood clot formation. The anti-thrombolytic activity is typically expressed as the percentage of clot lysis.
Table 1: Anti-Thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives [1]
| Compound | Aryl Substituent | % Clot Lysis |
| 4a | 4-Methylphenyl | 21.51 |
| 4b | 4-Methoxyphenyl | 41.32 |
| 4g | 3-Nitrophenyl | 29.21 |
| Streptokinase | (Positive Control) | 75.00 |
| Water | (Negative Control) | 5.00 |
B. Biofilm Inhibition Activity:
The ability of these compounds to inhibit the formation of bacterial biofilms is a crucial measure of their potential as antimicrobial agents.
Table 2: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli [1]
| Compound | Aryl Substituent | % Biofilm Inhibition |
| 4a | 4-Methylphenyl | 87.36 |
| 4b | 4-Methoxyphenyl | 83.90 |
| 4c | 4-Chlorophenyl | 82.97 |
| 4d | 4-Bromophenyl | 84.30 |
| 4e | 4-Fluorophenyl | 87.09 |
| 4f | 4-Iodophenyl | 91.95 |
| 4g | 3-Nitrophenyl | 83.62 |
| 4h | 2-Iodophenyl | 78.50 |
| 4i | 2,4-Dichlorophenyl | 86.48 |
IV. Potential Signaling Pathway Modulation: Kinase Inhibition
Pyridine-based scaffolds are prevalent in many kinase inhibitors. While the specific signaling pathways targeted by derivatives of this compound are yet to be fully elucidated, it is plausible that they could be designed to target various protein kinases involved in cellular signaling cascades implicated in diseases such as cancer. A representative signaling pathway that is often targeted by such small molecules is the MAP kinase pathway.
This compound represents a promising starting material for the synthesis of novel bioactive molecules. The application of robust synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the creation of a diverse range of derivatives. Based on data from a close structural analog, these compounds hold potential as anti-thrombolytic and anti-biofilm agents, and could be further developed as inhibitors of key signaling pathways, such as those involving protein kinases. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the full potential of this versatile chemical scaffold in the pursuit of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methylpyridin-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield or no product formation during direct bromination of 6-methylpyridin-3-ol.
-
Question: I am attempting to synthesize this compound by direct bromination of 6-methylpyridin-3-ol, but I am observing low yields or no desired product. What could be the issue?
-
Answer: Low yields in the direct bromination of 6-methylpyridin-3-ol can be attributed to several factors:
-
Reaction Conditions: The electron-donating hydroxyl and methyl groups on the pyridine ring can lead to over-bromination or reaction at undesired positions. The reaction conditions, including temperature, solvent, and the choice of brominating agent, are critical for controlling regioselectivity.
-
Brominating Agent: The reactivity of the brominating agent plays a significant role. Highly reactive agents like liquid bromine may lead to multiple brominations and side product formation.
-
Substrate Purity: Impurities in the starting material, 6-methylpyridin-3-ol, can interfere with the reaction.
-
Troubleshooting Steps:
-
Optimize the Brominating Agent: Consider using a milder brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or acetonitrile. This can help to control the reactivity and improve regioselectivity.
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions and improve selectivity for the desired product.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred for bromination reactions.
-
Purify the Starting Material: Ensure the 6-methylpyridin-3-ol is of high purity before starting the reaction.
Problem 2: Difficulty in purifying the final product.
-
Question: I have successfully synthesized this compound, but I am facing challenges in purifying it from reaction byproducts. What are the recommended purification methods?
-
Answer: Purification of this compound can be challenging due to the presence of isomers and over-brominated byproducts.
-
Column Chromatography: This is the most common method for purifying the desired product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
-
Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are two primary synthetic strategies for obtaining this compound:
-
Direct Bromination of 6-methylpyridin-3-ol: This is the most direct approach but can be challenging in terms of controlling regioselectivity and avoiding side products.
-
Functional Group Interconversion from 5-Bromo-6-methylpyridin-3-amine: This route involves the diazotization of commercially available 5-Bromo-6-methylpyridin-3-amine, followed by hydrolysis of the diazonium salt to the corresponding phenol. This method often provides better control over the final product's structure.
Q2: What are the common side reactions to watch out for during the synthesis?
A2: Common side reactions include:
-
Over-bromination: The presence of two activating groups (hydroxyl and methyl) can lead to the formation of di-brominated or even tri-brominated pyridine derivatives.
-
Isomer Formation: Bromination can potentially occur at other positions on the pyridine ring, leading to the formation of structural isomers.
-
Decomposition: Pyridine derivatives can be sensitive to harsh reaction conditions. Strong acids or high temperatures might lead to decomposition of the starting material or the product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to track the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can be used to identify the product and any byproducts in the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 5-Bromo-6-methylpyridin-3-amine
-
Dissolution: Dissolve 5-Bromo-6-methylpyridin-3-amine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at a low temperature (0-5 °C).
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water to the reaction mixture while maintaining the low temperature. Stir the mixture for a specified period to ensure complete formation of the diazonium salt.
-
Hydrolysis: Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the desired this compound. Nitrogen gas will be evolved during this step.
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Direct Bromination | Diazotization of Amine |
| Starting Material | 6-methylpyridin-3-ol | 5-Bromo-6-methylpyridin-3-amine |
| Key Challenge | Regioselectivity control | Handling of diazonium salts |
| Typical Yield | Variable, often moderate | Generally good to high |
| Purification | Often requires careful chromatography | Generally more straightforward |
Visualizations
Technical Support Center: Synthesis of 5-Bromo-6-methylpyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-6-methylpyridin-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through the bromination of 6-methylpyridin-3-ol. The hydroxyl group is a strong activating group, which facilitates the electrophilic substitution of bromine at the ortho and para positions. Due to steric hindrance from the methyl group, bromination is favored at the 5-position.
Q2: What are the critical parameters to control during the bromination of 6-methylpyridin-3-ol?
A2: Key parameters to control include reaction temperature, the choice of brominating agent, solvent, and reaction time. Careful control of these factors is crucial to maximize the yield of the desired monobrominated product and minimize the formation of polybrominated byproducts.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of the starting material and the formation of the product and any byproducts.
Q4: What are the common impurities in this synthesis and how can they be removed?
A4: Common impurities include the starting material (6-methylpyridin-3-ol), polybrominated pyridinols, and other constitutional isomers. Purification can be achieved through recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and monitor by TLC/HPLC until the starting material is consumed.- Gradually increase the reaction temperature, but be cautious of byproduct formation. |
| Formation of byproducts (e.g., dibrominated product). | - Use a milder brominating agent (e.g., N-Bromosuccinimide instead of Br2).- Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents).- Perform the reaction at a lower temperature to improve selectivity.[2] | |
| Loss of product during workup or purification. | - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer.- Use an appropriate solvent system for recrystallization or column chromatography to ensure good separation and recovery. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction conditions are too harsh. | - Lower the reaction temperature.- Use a less reactive brominating agent. |
| Incorrect stoichiometry of reagents. | - Accurately measure and control the amount of the brominating agent. | |
| Difficulty in Product Purification | Product and impurities have similar polarities. | - Employ a different chromatographic technique (e.g., reverse-phase chromatography).- Consider derivatization of the product or impurities to alter their polarity before separation. |
| Product is unstable under purification conditions. | - Use milder purification techniques and avoid prolonged exposure to heat or harsh pH conditions. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
6-methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve 6-methylpyridin-3-ol (1.0 eq) in ACN or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Process Workflow
References
Technical Support Center: Purification of 5-Bromo-6-methylpyridin-3-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-6-methylpyridin-3-ol, targeting researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Question 1: My crude this compound is an oil and will not solidify. How can I proceed with purification?
Answer: Oiling out during crystallization is a common issue. Here are several troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: Your solvent may be too good, preventing the compound from precipitating. Try adding a non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise to the solution until turbidity persists, then warm slightly until the solution is clear and allow it to cool slowly.
-
Lowering the Temperature: Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) to decrease the solubility of your compound.
-
Concentration Adjustment: The concentration of your compound in the solvent might be too high. Dilute the solution slightly and then allow it to cool slowly.
Question 2: I am seeing a persistent colored impurity in my product, even after recrystallization. What are my options?
Answer: Colored impurities are often highly conjugated organic molecules.
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight). The colored impurities will adsorb onto the surface of the carbon. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is a more powerful purification technique for separating compounds with different polarities.
-
Oxidative Impurities: The color may be due to oxidation of the pyridinol ring. Performing the purification under an inert atmosphere (e.g., nitrogen or argon) can help prevent further oxidation.
Question 3: My recovery from recrystallization is very low. How can I improve the yield?
Answer: Low recovery can be due to several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Experiment with different solvent systems.
-
Volume of Solvent: Using an excessive amount of solvent will lead to low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature Crystallization: If the product crystallizes too early during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
Question 4: How do I choose the right solvent system for column chromatography of this compound?
Answer: The choice of eluent for column chromatography depends on the polarity of your compound and the impurities.
-
Thin-Layer Chromatography (TLC): Use TLC to screen for an appropriate solvent system. The ideal system will give your product a retention factor (Rf) of approximately 0.25-0.35.
-
Polarity: this compound is a moderately polar compound due to the hydroxyl group and the nitrogen in the pyridine ring. Start with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A typical starting point would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate.
-
Tailing: The hydroxyl group can sometimes cause the spot to "tail" on the TLC plate. Adding a small amount of a polar modifier like methanol (~1%) or a few drops of acetic acid or triethylamine to the eluent can help to obtain sharper bands.
Question 5: I am observing co-elution of my product with an impurity during column chromatography. What can I do?
Answer: Co-elution occurs when the polarity of the product and an impurity are very similar.
-
Change the Solvent System: Try a different combination of solvents. For example, if you are using hexanes/ethyl acetate, try dichloromethane/methanol. Different solvent systems can alter the selectivity of the separation.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the eluent during the chromatography run (gradient elution). This can help to resolve closely eluting compounds.
-
Alternative Chromatography Techniques: If standard silica gel chromatography is not effective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key aspects of common purification techniques for this compound.
| Technique | Principle | Typical Solvents/Mobile Phase | Throughput | Purity Achievable | Key Considerations |
| Recrystallization | Difference in solubility at different temperatures | Ethanol, Methanol, Water, Ethyl Acetate, Toluene, Hexanes | High | Good to Excellent | Dependent on finding a suitable solvent; can be inefficient for removing impurities with similar solubility. |
| Column Chromatography | Differential adsorption to a stationary phase | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Low to Medium | Excellent | More time-consuming and uses larger volumes of solvent; highly effective for separating complex mixtures. |
| Acid-Base Extraction | Difference in pKa | Aqueous HCl, Aqueous NaOH, Diethyl Ether, Ethyl Acetate | Medium | Fair (as a pre-purification step) | Useful for removing acidic or basic impurities; the product itself is amphoteric. |
| Sublimation | Phase transition from solid to gas | N/A (requires vacuum and heat) | Low | Excellent | Only applicable if the compound has a suitable vapor pressure and is thermally stable. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol until the solution is clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
The following diagram illustrates a troubleshooting workflow for the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
identifying side reactions in 5-Bromo-6-methylpyridin-3-ol synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-6-methylpyridin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.
Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I minimize its formation?
The formation of di-brominated species, primarily 2,5-Dibromo-6-methylpyridin-3-ol and 4,5-Dibromo-6-methylpyridin-3-ol, is a common side reaction. This occurs due to the activating effects of the hydroxyl and methyl groups on the pyridine ring, making it susceptible to further electrophilic substitution.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material (6-methylpyridin-3-ol). Use of a slight excess of the starting material or precisely one equivalent of the brominating agent can favor mono-bromination.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of bromine in acetic acid or N-Bromosuccinimide in a suitable solvent) dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent and throughout the reaction. Higher temperatures can increase the rate of the second bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine and may reduce the formation of di-brominated byproducts.
Q2: The regioselectivity of the bromination is poor, leading to a mixture of isomers. How can I improve the selectivity for the 5-position?
The directing effects of the hydroxyl (ortho, para-directing) and methyl (ortho, para-directing) groups on the pyridine ring can lead to the formation of other mono-brominated isomers, such as 2-Bromo-6-methylpyridin-3-ol.
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can influence regioselectivity. Acetic acid is a commonly used solvent that can promote bromination at the position para to the hydroxyl group.
-
Protecting Groups: While more synthetically demanding, protection of the hydroxyl group as an acetate or ether before bromination can alter the directing effects and potentially improve selectivity. The protecting group can then be removed in a subsequent step.
Q3: My reaction is not going to completion, and a significant amount of starting material remains. What can I do?
Incomplete conversion can be due to several factors, including insufficient reactivity of the brominating agent or deactivation of the catalyst.
Troubleshooting Steps:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, extending the reaction time may be necessary.
-
Activation of Brominating Agent: If using bromine, the presence of a catalytic amount of a Lewis acid (e.g., FeBr₃) can increase its electrophilicity. However, this may also increase the rate of side reactions, so it should be used with caution.
-
Purity of Reagents: Ensure that the starting material and reagents are pure and dry, as impurities can interfere with the reaction.
Q4: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification methods?
The purification of this compound can be challenging due to the presence of isomeric byproducts and starting material.
Troubleshooting Steps:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for removing impurities, particularly if the desired product and impurities have significantly different solubilities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a reliable method for separating the desired product from its isomers and other impurities.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Synthesis of this compound
This protocol describes the bromination of 6-methylpyridin-3-ol using bromine in acetic acid.
Materials:
-
6-methylpyridin-3-ol
-
Glacial Acetic Acid
-
Bromine
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-methylpyridin-3-ol (1.0 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Bromine: Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled solution of 6-methylpyridin-3-ol over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 6-methylpyridin-3-ol | - |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | NBS may offer better selectivity. |
| Solvent | Glacial Acetic Acid or Dichloromethane (for NBS) | Acetic acid is common for Br₂. |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) | Low temperature is crucial to control side reactions. |
| Reaction Time | 2-6 hours | Monitor by TLC. |
| Typical Yield | 60-80% | Yield can vary based on reaction scale and purity. |
| Major Side Products | 2,5-Dibromo-6-methylpyridin-3-ol, 4,5-Dibromo-6-methylpyridin-3-ol, 2-Bromo-6-methylpyridin-3-ol | Formation is dependent on reaction conditions. |
Visualizations
The following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound and the formation of common di-brominated side products.
Caption: A troubleshooting workflow for common issues in the synthesis of this compound.
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-Pyridinol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Suzuki coupling reactions with 5-bromo-pyridinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing Suzuki coupling with 5-bromo-pyridinol derivatives?
A1: Researchers may encounter several challenges, primarily stemming from the electronic properties and potential for catalyst inhibition by the pyridine nitrogen. Key issues include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation or the formation of unreactive complexes.[1]
-
Substrate Reactivity: The position of the hydroxyl group influences the electronic nature of the pyridine ring, which can affect the rate of oxidative addition.
-
Side Reactions: Common side reactions include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the bromopyridinol.
-
Solubility Issues: The polarity of pyridinol derivatives can sometimes lead to solubility challenges in typical Suzuki coupling solvents.
Q2: How does the position of the hydroxyl group (2, 3, or 4-position) on the pyridine ring affect the Suzuki coupling reaction?
A2: The position of the hydroxyl group significantly impacts the electronic properties and steric environment of the pyridine ring, thereby influencing the reaction's success.
-
2-Hydroxypyridine: This isomer exists in equilibrium with its pyridone tautomer. This tautomerism can affect its aromaticity and coordination to the palladium catalyst. The proximity of the hydroxyl group to the nitrogen atom can also influence catalyst binding.
-
3-Hydroxypyridine: The hydroxyl group in the meta-position has a moderate electronic influence on the reaction site. These derivatives are generally good substrates for Suzuki coupling.
-
4-Hydroxypyridine: Similar to the 2-hydroxy isomer, 4-hydroxypyridine also exists in equilibrium with its pyridone tautomer, which can impact its reactivity.
Q3: What are the recommended starting conditions for a Suzuki coupling reaction with a 5-bromo-pyridinol derivative?
A3: For a successful reaction, starting with a well-established set of conditions is crucial. A general starting point is:
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%) are commonly used. For challenging substrates, consider more specialized ligands like SPhos or XPhos.[1]
-
Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) is typically effective.[2][3] The choice of base can be critical and may require screening.[4][5]
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.[6][7]
-
Temperature: Reactions are typically heated, with temperatures ranging from 80-110 °C.
Q4: When should I consider using a boronic acid ester instead of a boronic acid?
A4: Boronic acid esters, such as pinacol esters, are often used to mitigate protodeboronation, a common side reaction where the boronic acid is converted back to the corresponding hydrocarbon. This is particularly useful under conditions that might favor this side reaction, such as prolonged reaction times or the presence of excess water.
Troubleshooting Guides
Problem 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh batch of catalyst. Palladium catalysts, especially Pd(0) sources, can degrade over time. |
| 2. Switch to a pre-catalyst. Pre-catalysts are often more air and moisture stable. | |
| 3. Increase catalyst loading. While not ideal, a modest increase (e.g., to 5 mol%) can sometimes overcome minor deactivation. | |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Use bulky, electron-rich ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired catalytic cycle and reduce inhibition.[1] |
| 2. Consider a different palladium source. Sometimes changing from a Pd(0) to a Pd(II) source (or vice-versa) can be beneficial. | |
| Suboptimal Base | 1. Screen different bases. The choice of base is critical. Try switching between carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][3][5] |
| 2. Ensure the base is finely powdered and dry. The physical properties of the base can affect its reactivity. | |
| Poor Solvent Choice | 1. Screen different solvent systems. Try various ratios of organic solvent to water. Common systems include dioxane/water, toluene/water, and DMF/water.[6][7] |
| 2. Ensure adequate solubility of all reactants. If solubility is an issue, consider a different solvent or a co-solvent. | |
| Reaction Temperature Too Low | 1. Increase the reaction temperature. Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of Oxygen | 1. Thoroughly degas all solvents and the reaction mixture. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). |
| Excess Boronic Acid | 1. Use a smaller excess of the boronic acid. Typically, 1.1-1.5 equivalents are sufficient. | |
| Protodeboronation | Presence of Protic Sources | 1. Use anhydrous solvents. |
| Unstable Boronic Acid | 1. Switch to a more stable boronic acid ester (e.g., pinacol ester). | |
| Dehalogenation of Starting Material | Presence of Hydride Sources | 1. Ensure solvents are not a source of hydrides. |
| Suboptimal Reaction Conditions | 1. Optimize the reaction time. Shorter reaction times can minimize this side reaction if the main reaction is fast enough. |
Experimental Protocols
General Procedure for Suzuki Coupling of 5-Bromo-3-pyridinol with Phenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
5-Bromo-3-pyridinol
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-3-pyridinol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromo-3-pyridinol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Suzuki Coupling of a 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [8]
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
Note: This data is for a structurally similar substrate and serves as a good starting point for optimizing the reaction for 5-bromo-3-pyridinol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
degradation of 5-Bromo-6-methylpyridin-3-ol and storage stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and potential degradation of 5-Bromo-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid in a tightly sealed container. Recommended storage temperatures vary by supplier, but generally range from 4°C to room temperature.[1][2] Some suppliers also recommend storing under an inert atmosphere, such as nitrogen.[1] To prevent potential photodegradation, it is best to protect the compound from light.
Q2: What solvents are suitable for dissolving this compound?
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure (a brominated pyridinol), the primary degradation pathways are likely to be:
-
Photodegradation: Exposure to UV or ambient light can cause the degradation of brominated aromatic compounds.
-
Oxidation: The pyridinol ring may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Hydrolysis: While generally stable, extreme pH conditions (highly acidic or alkaline) may affect the stability of the compound in solution. Studies on similar pyridine derivatives have shown instability in acidic and alkaline media.[3]
Q4: How can I monitor the degradation of this compound?
The most effective way to monitor for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). These techniques can separate the parent compound from any potential degradation products, allowing for quantification of purity over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in solid appearance (e.g., color change) | Oxidation or photodegradation of the solid material. | 1. Discard the material if significant discoloration is observed. 2. Ensure the compound is stored in a tightly sealed, light-protected container, under an inert atmosphere if possible. |
| Precipitate forms in aqueous solution | Low aqueous solubility or formation of an insoluble degradation product. | 1. Try preparing a more dilute solution. 2. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) if compatible with your experiment. 3. Prepare fresh solutions immediately before use. |
| Inconsistent experimental results | Degradation of the compound in the experimental medium. | 1. Prepare fresh stock solutions for each experiment. 2. Minimize the time the compound is in solution before analysis. 3. Protect solutions from light during the experiment. 4. Evaluate the pH of your experimental buffer; aim for a neutral pH if possible. |
| Appearance of new peaks in HPLC/UPLC analysis | Formation of degradation products. | 1. Conduct a forced degradation study (see experimental protocol below) to identify potential degradation products. 2. Adjust storage and handling procedures to minimize degradation. |
Stability Data (Illustrative)
The following tables present illustrative data from a hypothetical forced degradation study on this compound. Note: This data is for example purposes only and is not derived from experimental results.
Table 1: Stability of this compound Solid
| Condition | Time (Weeks) | Purity (%) | Appearance |
| 4°C, Dark, Inert Atmosphere | 0 | 99.8 | White Solid |
| 4 | 99.7 | White Solid | |
| 12 | 99.6 | White Solid | |
| Room Temp, Dark | 0 | 99.8 | White Solid |
| 4 | 99.2 | Off-white Solid | |
| 12 | 98.5 | Off-white Solid | |
| 40°C, Ambient Light | 0 | 99.8 | White Solid |
| 4 | 95.1 | Yellowish Solid | |
| 12 | 90.3 | Yellowish Solid |
Table 2: Stability of this compound in Solution (1 mg/mL in 50:50 Acetonitrile:Water)
| Condition | Time (Hours) | Purity (%) | Degradation Products (%) |
| Room Temp, Dark | 0 | 99.8 | <0.2 |
| 24 | 99.5 | 0.5 | |
| 72 | 98.9 | 1.1 | |
| Room Temp, Ambient Light | 0 | 99.8 | <0.2 |
| 24 | 97.2 | 2.8 | |
| 72 | 92.5 | 7.5 | |
| 0.1 M HCl, 60°C | 0 | 99.8 | <0.2 |
| 6 | 98.1 | 1.9 | |
| 0.1 M NaOH, 60°C | 0 | 99.8 | <0.2 |
| 6 | 94.3 | 5.7 | |
| 3% H₂O₂, 60°C | 0 | 99.8 | <0.2 |
| 6 | 96.5 | 3.5 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Incubate at 60°C.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Also, expose a solid sample to the same light conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with a suitable buffer.
4. Data Evaluation:
-
Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point.
-
Characterize significant degradation products using techniques like LC-MS to elucidate their structures.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound | 186593-45-3 [sigmaaldrich.com]
- 2. 5-Bromo-2-methylpyridin-3-ol | 91420-25-6 [sigmaaldrich.com]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Brominated Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of brominated pyridines.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with my brominated pyridine compounds?
A1: Peak tailing is a common issue when analyzing basic compounds like pyridines on silica-based reversed-phase columns.[1][2][3] The basic nitrogen atom in the pyridine ring can interact with acidic residual silanol groups on the stationary phase surface, leading to this undesirable peak shape.[1][2][3] To mitigate this, consider the following strategies:
-
Mobile Phase pH Adjustment: Operate at a low pH (e.g., pH < 3).[1][4] This ensures that the silanol groups are fully protonated, minimizing secondary interactions with the basic analyte.[1] Phosphoric acid or formic acid are common choices for this purpose.[5]
-
Use of End-Capped Columns: Employ columns that are "end-capped," a process that chemically modifies many of the residual silanol groups to reduce their activity.[2]
-
Specialized Columns: Consider using columns with low silanol activity or alternative stationary phases, such as mixed-mode columns that offer multiple retention mechanisms.[5][6][7]
-
Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.[4]
Q2: My retention times are drifting or inconsistent. What are the likely causes?
A2: Retention time variability can compromise the reliability of your analytical results. Several factors can contribute to this issue:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This may take 10-20 column volumes, and even longer if ion-pairing reagents are used.
-
Mobile Phase Composition: In reversed-phase chromatography, even a small change of 1% in the organic solvent concentration can alter retention times by 5-15%.[8] Prepare mobile phases accurately, preferably by weight, and ensure they are well-mixed.[8] The volatility of mobile phase components, such as formic acid or TFA, can also lead to changes in composition over time.
-
Temperature Fluctuations: Changes in ambient or column temperature can significantly impact retention times, with a 1°C change potentially altering retention by 1-2%.[8] The use of a column oven is highly recommended to maintain a stable temperature.
-
Pump Performance and Leaks: Inconsistent flow rates due to worn pump seals, check valve issues, or air bubbles can cause retention time shifts.[6] Even minor, non-visible leaks can affect the flow rate and lead to drifting retention times.[1]
Q3: I am struggling to achieve baseline separation between my brominated pyridine isomers. What can I do?
A3: The separation of positional isomers can be challenging due to their similar physicochemical properties.[9] Here are some strategies to improve resolution:
-
Optimize Mobile Phase Selectivity:
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties.
-
pH Adjustment: Fine-tuning the mobile phase pH can influence the ionization state of your analytes and improve separation.
-
-
Stationary Phase Selection: Standard C18 columns may not always provide sufficient selectivity. Consider columns with different stationary phases that offer alternative interactions, such as phenyl-hexyl or polar-embedded phases. Mixed-mode chromatography can also be effective for separating isomers.[9]
-
Gradient Optimization: If using a gradient, adjusting the slope can improve the separation of closely eluting peaks. A shallower gradient provides more time for resolution.
Q4: My baseline is noisy or drifting. How can I troubleshoot this?
A4: A stable baseline is crucial for accurate quantification. Common causes of baseline issues include:
-
Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily. Water is a common source of contamination.
-
Air Bubbles: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.[10] Air bubbles in the pump or detector cell can cause significant noise.[10]
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can lead to baseline noise.
-
Column Contamination: If the baseline drift appears during a gradient run, it may be due to the elution of strongly retained impurities from previous injections. Flushing the column with a strong solvent can help.
Troubleshooting Guides
Peak Shape Problems
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Lower mobile phase pH (<3), use an end-capped or specialized low-silanol column, add a competing base (e.g., TEA) to the mobile phase.[1][4] |
| Column overload. | Reduce sample concentration or injection volume. | |
| Column contamination or void. | Flush the column with a strong solvent; if the problem persists, replace the column. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Decrease the amount of sample injected onto the column. | |
| Split Peaks | Partially clogged column frit or void at the column inlet. | Back-flush the column or replace the inlet frit. If a void is present, the column may need to be replaced. |
| Sample solvent incompatibility. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[11] | |
| Broad Peaks | Low column efficiency. | Check for column degradation, ensure proper column packing. |
| High extra-column volume. | Use shorter, narrower ID tubing between the injector, column, and detector. | |
| Thermal mismatch. | Use a column oven and a mobile phase pre-heater. |
Retention Time & Resolution Issues
| Problem | Potential Cause | Recommended Solution |
| Drifting Retention Times | Inadequate column equilibration. | Equilibrate the column for a sufficient time (at least 10-20 column volumes) before analysis. |
| Changes in mobile phase composition. | Prepare mobile phase accurately, cover solvent reservoirs to prevent evaporation, and degas thoroughly.[8] | |
| Temperature fluctuations. | Use a thermostatically controlled column compartment. | |
| Poor Resolution | Inadequate separation method. | Optimize mobile phase (pH, organic solvent type, gradient slope), try a different column stationary phase.[9] |
| Low column efficiency. | Check for column degradation, reduce extra-column volume. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Brominated Pyridines
This protocol provides a starting point for the analysis of brominated pyridines. Method optimization will likely be required for specific applications.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 10-90% B over 20 minutes.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Monitor at a wavelength appropriate for your analyte (e.g., 254 nm).[8]
-
Injection Volume: 10 µL.[8]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the brominated pyridine sample.
-
Dissolve and dilute to a final concentration of 0.1 mg/mL in a 50:50 mixture of acetonitrile and water.[8] Ensure the sample is fully dissolved.
-
-
System Suitability:
-
Analysis:
-
Inject the prepared sample solution and record the chromatogram.
-
Quantify the peak of interest based on the calibration curve generated from standard solutions.
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Decision tree for troubleshooting retention time drift.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
Technical Support Center: Resolving Impurities in 5-Bromo-6-methylpyridin-3-ol Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities encountered during the synthesis of 5-Bromo-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes for the preparation of this compound are:
-
Direct Bromination of 6-methylpyridin-3-ol: This method involves the direct electrophilic bromination of the 6-methylpyridin-3-ol starting material.
-
Diazotization-Hydrolysis of 5-Bromo-6-methylpyridin-3-amine: This route starts with the synthesis of 5-Bromo-6-methylpyridin-3-amine, which is then converted to the target molecule via a diazotization reaction followed by hydrolysis.
Q2: What are the typical impurities I might encounter?
A2: The impurity profile can vary significantly depending on the synthetic route chosen.
-
From Direct Bromination: Expect unreacted starting material (6-methylpyridin-3-ol), over-brominated products (e.g., dibromo-6-methylpyridin-3-ol), and potentially isomeric byproducts.
-
From Diazotization-Hydrolysis: Common impurities include unreacted 5-Bromo-6-methylpyridin-3-amine, byproducts from incomplete diazotization, and other side-products from the reactive diazonium salt intermediate.
Q3: How can I monitor the progress of my reaction and identify impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for monitoring reaction progress and analyzing the purity of your product. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks. For definitive impurity identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: What general purification strategies are effective for this compound?
A4: Recrystallization is a common and effective method for purifying the final product. The choice of solvent will depend on the impurity profile. Column chromatography on silica gel can also be employed for separating closely related impurities.
Troubleshooting Guides
Route 1: Direct Bromination of 6-methylpyridin-3-ol
This section provides troubleshooting for the synthesis of this compound via the direct bromination of 6-methylpyridin-3-ol.
Problem 1: Low Conversion of Starting Material
-
Symptom: HPLC analysis shows a large peak corresponding to 6-methylpyridin-3-ol.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Brominating Agent | Ensure the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is appropriate. A slight excess may be required. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. |
| Poor Solvent Choice | Ensure the solvent is suitable for the bromination reaction and dissolves the starting material adequately. |
Problem 2: Presence of Over-Brominated Impurities
-
Symptom: HPLC or LC-MS analysis reveals the presence of a dibrominated species.
-
Possible Causes & Solutions:
| Cause | Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent. Add it portion-wise to the reaction mixture. |
| High Reaction Temperature | Perform the reaction at a lower temperature to improve selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. |
Route 2: Diazotization-Hydrolysis of 5-Bromo-6-methylpyridin-3-amine
This section addresses common issues in the synthesis of this compound from 5-Bromo-6-methylpyridin-3-amine.
Problem 1: Incomplete Diazotization
-
Symptom: The final product is contaminated with the starting amine.
-
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Sodium Nitrite | Use a slight excess of sodium nitrite to ensure complete conversion of the amine. |
| Reaction Temperature Too High | Maintain a low temperature (typically 0-5 °C) during the addition of sodium nitrite to prevent decomposition of nitrous acid. |
| Inadequate Acidity | Ensure the reaction medium is sufficiently acidic for the formation of the nitrosonium ion. |
Problem 2: Formation of Azo-Coupling Byproducts
-
Symptom: Observation of colored impurities in the product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reaction of Diazonium Salt with Unreacted Amine | Maintain a low temperature and ensure efficient stirring to quickly hydrolyze the diazonium salt and minimize this side reaction. |
| Incorrect pH during Hydrolysis | Control the pH during the hydrolysis step to favor the formation of the desired phenol over coupling products. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for monitoring reaction progress and determining the purity of this compound.
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Technical Support Center: Reaction Condition Optimization for 5-Bromo-6-methylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-6-methylpyridin-3-ol. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and plausible synthetic route is the electrophilic bromination of 6-methylpyridin-3-ol. The hydroxyl group is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent methyl group, bromination is favored at the C5 position.
Q2: Which brominating agents are suitable for this reaction?
Several brominating agents can be employed. The choice of reagent can influence the reactivity and selectivity of the reaction. Common options include:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used for activated aromatic rings.
-
Bromine (Br₂): A stronger brominating agent that may require more careful control of reaction conditions to avoid over-bromination.
-
Pyridinium Bromide Perbromide (PBPB): A solid, stable source of bromine that can be easier to handle than liquid bromine.
Q3: What are the typical solvents used for this bromination?
The choice of solvent can significantly impact the reaction. Common solvents include:
-
Acetic Acid: A polar protic solvent that can facilitate the reaction.
-
Acetonitrile (MeCN): A polar aprotic solvent that is often used with NBS.
-
Dichloromethane (DCM): A less polar aprotic solvent.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined to achieve good separation of the spots.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficiently activated brominating agent: The chosen brominating agent may not be electrophilic enough under the reaction conditions. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor quality of starting material: Impurities in the 6-methylpyridin-3-ol can inhibit the reaction. | 1. Switch to a stronger brominating agent: If using NBS, consider switching to Br₂. 2. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction by TLC. 3. Purify the starting material: Recrystallize or use column chromatography to purify the 6-methylpyridin-3-ol. |
| Formation of Multiple Products (Polybromination) | 1. Excess brominating agent: Using more than one equivalent of the brominating agent can lead to the formation of di- or tri-brominated products. 2. High reaction temperature or prolonged reaction time: Harsher conditions can favor multiple brominations. | 1. Use a stoichiometric amount of brominating agent: Carefully control the molar ratio of the brominating agent to the starting material (aim for a 1:1 ratio). 2. Lower the reaction temperature and monitor the reaction closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC). |
| Reaction is very slow or stalls | 1. Inappropriate solvent: The solvent may not be suitable for the chosen brominating agent or may not be effectively solvating the reactants. 2. Presence of inhibitors: Trace impurities in the reagents or solvent could be quenching the reaction. | 1. Screen different solvents: Try the reaction in alternative solvents like acetic acid, acetonitrile, or dichloromethane. 2. Use freshly distilled/purified solvents and high-purity reagents. |
| Difficulty in Product Purification | 1. Product is highly polar: The hydroxyl group on the pyridine ring can make the product polar, leading to streaking on silica gel columns. 2. Product is a salt: If the reaction is performed in an acidic medium, the product may be protonated. | 1. Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. 2. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during the workup before extraction. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. Optimization of the reaction conditions (temperature, reaction time, and solvent) may be necessary to achieve the best results.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
Materials:
-
6-methylpyridin-3-ol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 6-methylpyridin-3-ol (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acid formed.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reaction Condition Optimization
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | NBS (1.05) | MeCN | 25 | 12 | 65 | Clean reaction, some starting material remaining. |
| 2 | NBS (1.05) | MeCN | 50 | 4 | 85 | Complete conversion, minor impurities. |
| 3 | Br₂ (1.0) | Acetic Acid | 25 | 6 | 70 | Formation of some dibrominated product. |
| 4 | PBPB (1.1) | DCM | 25 | 8 | 78 | Slower reaction but clean product formation. |
Note: The data in this table is hypothetical and for illustrative purposes to guide optimization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
Technical Support Center: N-Bromosuccinimide (NBS) Synthesis Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic synthesis using N-bromosuccinimide (NBS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in NBS brominations?
A1: The primary byproduct in nearly all NBS reactions is succinimide . Other common side products depend on the specific reaction:
-
Allylic and Benzylic Bromination: Over-bromination (dibromides), and addition of bromine to the double bond in allylic substrates.[1][2]
-
Bromination of Alkenes (in aqueous solvents): Formation of α-bromoketones and dibromo compounds.[3][4]
-
Bromination of Carbonyl Compounds: Polybromination at the α-position.
-
Bromination of Aromatic Compounds: Formation of isomeric products and polybrominated compounds, especially in highly activated rings.[4]
Q2: My NBS reagent is yellow/brown. Can I still use it?
A2: A yellow or brown color indicates the decomposition of NBS and the presence of molecular bromine (Br₂).[3] While crude NBS can sometimes give better yields in Wohl-Ziegler reactions, for most other applications, impure NBS may lead to unreliable results and an increase in side products.[3] It is highly recommended to purify the NBS by recrystallization before use.
Q3: How can I minimize the formation of dibrominated side products in benzylic bromination?
A3: To minimize dibromination, it is crucial to control the reaction conditions. Using a slight excess of NBS (around 1.05 equivalents) can help achieve full conversion of the starting material without significant over-bromination.[5] Additionally, reaction time and temperature play a role; prolonged reaction times or higher temperatures can lead to the formation of more dibrominated products.[5]
Q4: What is the best way to remove the succinimide byproduct after the reaction?
A4: The most common and effective method is an aqueous workup. Succinimide is soluble in water, and its removal can be enhanced by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). The base deprotonates the succinimide, increasing its solubility in the aqueous phase. If your product is soluble in a non-polar solvent like hexane, you may be able to precipitate the succinimide and remove it by filtration.
Q5: Why is carbon tetrachloride (CCl₄) traditionally used as a solvent for NBS reactions, and what are safer alternatives?
A5: Carbon tetrachloride is a non-polar solvent that is inert to the radical conditions of many NBS reactions. A key advantage is that the succinimide byproduct is insoluble in CCl₄, allowing for its easy removal by filtration.[6] However, due to its toxicity and environmental concerns, safer alternatives are now preferred. Acetonitrile (CH₃CN) has been shown to be an effective solvent for benzylic brominations, and in some cases, can even improve yields and reproducibility.[5][7] Other non-chlorinated solvents like cyclohexane can also be used.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monobrominated Product in Allylic/Benzylic Bromination
| Possible Cause | Troubleshooting Steps |
| Impure NBS | Recrystallize the NBS from water to remove impurities, especially succinimide and excess bromine. |
| Presence of Water | Ensure anhydrous reaction conditions by using a dry solvent and drying agent (e.g., BaCO₃) if necessary. Water can hydrolyze the desired product.[3] |
| Inefficient Radical Initiation | Use a fresh radical initiator (AIBN or benzoyl peroxide) or initiate the reaction with a UV lamp.[4] |
| Side Reaction with Double Bond (Allylic Bromination) | Use NBS as it provides a low, constant concentration of Br₂, which minimizes electrophilic addition to the double bond.[2][9] |
| Sub-optimal Reaction Temperature | For allylic bromination, low temperatures can favor addition reactions. For benzylic bromination, excessively high temperatures can lead to dibromination. Optimize the temperature for your specific substrate.[5] |
Issue 2: Formation of Multiple Products in Allylic Bromination
| Possible Cause | Troubleshooting Steps |
| Allylic Rearrangement | The intermediate allylic radical is resonance-stabilized. If the resonance structures are not equivalent, a mixture of regioisomers can be formed.[2] This is an inherent feature of the mechanism. Separation of isomers may be necessary. |
| Over-bromination | Use a controlled amount of NBS (close to 1 equivalent). Monitor the reaction progress carefully to avoid prolonged reaction times. |
Data Presentation
Table 1: Effect of Solvent on Benzylic Bromination of Toluene Derivatives
| Substrate | Solvent | Yield of Monobromide (%) | Dibrominated Product (%) | Reference |
| 4-Nitrotoluene | Acetonitrile | 90 (at 99% selectivity) | 1 | [5] |
| 4-Chlorotoluene | Acetonitrile | - (92% selectivity) | 8 | [5] |
| Toluene | Carbon Tetrachloride | 55 | 10 | [10] |
| Toluene | Benzene | 48 | 12 | [10] |
| Toluene | Acetonitrile | 62 | 8 | [10] |
| Toluene | Dichloromethane | 58 | 9 | [10] |
Table 2: Product Distribution in the NBS Bromination of 1-Hexene
| Product | Relative Percentage (%) |
| (E/Z)-1-bromo-2-hexene | 56 |
| 3-bromo-1-hexene | 10 |
| Other monobrominated products | 32 |
| Bromocyclohexane | 2 |
| Data obtained from GC-MS analysis of the reaction mixture.[8] |
Experimental Protocols
Protocol 1: Recrystallization of N-Bromosuccinimide (NBS)
Objective: To purify commercial NBS that has a yellow or brown tint.
Materials:
-
Impure N-Bromosuccinimide
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
For every 10 grams of impure NBS, place 100 mL of deionized water in an Erlenmeyer flask.[3]
-
Heat the water to 90-95 °C on a hot plate.[3]
-
Add the impure NBS to the hot water and stir until it is completely dissolved. The solution may appear colored.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the white crystals of pure NBS by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified NBS crystals under vacuum.
Protocol 2: Selective Monobromination of Toluene at the Benzylic Position
Objective: To synthesize benzyl bromide from toluene with minimal formation of dibrominated byproducts.
Materials:
-
Toluene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve toluene (1 equivalent) in CCl₄ or CH₃CN.
-
Add freshly recrystallized NBS (1.05 equivalents).[5]
-
Add a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 equivalents).
-
Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated using a UV lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the less dense succinimide floats on top of the CCl₄.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude benzyl bromide.
-
Purify the product by vacuum distillation if necessary.
Mandatory Visualizations
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Quenching Reactions Involving 5-Bromo-6-methylpyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with quenching reactions involving 5-Bromo-6-methylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound and an organometallic reagent is sluggish or incomplete. What are the potential causes?
A1: Incomplete reactions can stem from several factors:
-
Deactivation of the organometallic reagent: The acidic proton of the hydroxyl group on this compound can react with and consume your organometallic reagent.
-
Insufficient reagent: You may not be using a sufficient excess of the organometallic reagent to account for both the desired reaction and the acid-base reaction with the hydroxyl group.
-
Low reaction temperature: While low temperatures are often necessary to control reactivity, they can also slow down the desired transformation.
-
Poor reagent quality: The organometallic reagent may have degraded due to improper storage or handling.
Q2: I am observing the formation of unexpected byproducts in my reaction. What could be the reason?
A2: Side product formation is a common issue. Potential reasons include:
-
Competing reactions: The pyridyl nitrogen can coordinate with metal halides, potentially leading to different reaction pathways.[1] In reactions with Grignard reagents, a competing exchange reaction can occur, forming a pyridylmagnesium halide.[1]
-
Reaction with solvent: Some organometallic reagents can react with ethereal solvents like THF, especially at elevated temperatures.
-
Radical reactions: In some cases, single electron transfer (SET) from a Grignard reagent to the bromopyridine can generate radical intermediates, leading to undesired coupling products.[2]
Q3: The quenching of my reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic quenches are a safety hazard. To control them:
-
Cool the reaction mixture: Always cool the reaction flask in an ice bath before and during the quench.[3] For extremely reactive reagents, a dry ice/acetone bath may be necessary.[4]
-
Slow, dropwise addition: Add the quenching agent very slowly, drop by drop, to manage the rate of heat and gas evolution.[3][5]
-
Dilute the reaction mixture: Diluting the reaction mixture with an inert solvent before quenching can help dissipate heat.
Q4: After quenching and workup, I have a low yield of my desired product. Where could the product have been lost?
A4: Low yields can be attributed to several factors during the workup:[6]
-
Product solubility: Your product may have some solubility in the aqueous layer. It is advisable to check the aqueous layer for your product before discarding it.[6]
-
Emulsion formation: Emulsions can form during aqueous extraction, trapping the product.
-
Instability to pH: The product may be unstable to the acidic or basic conditions used during the workup. You can test the stability of your compound by treating a small sample with the acid or base solution and analyzing it by TLC.[6]
-
Adsorption onto filtration media: If you performed a filtration step, your product might have adsorbed onto the filter aid (e.g., Celite).[6]
Troubleshooting Guides
Issue 1: Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Step |
| TLC analysis shows significant unreacted starting material. | Deactivation of organometallic reagent by the acidic hydroxyl group. | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before introducing the organometallic reagent. |
| Insufficient amount of organometallic reagent. | Increase the equivalents of the organometallic reagent. Consider at least one equivalent to deprotonate the hydroxyl group plus the amount needed for the desired reaction. | |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for side product formation. | |
| Degraded organometallic reagent. | Titrate the organometallic reagent to determine its exact concentration before use. |
Issue 2: Poorly Controlled Quench
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid gas evolution and temperature increase upon adding the quenching agent. | Highly reactive unreacted organometallic reagent. | Cool the reaction to 0°C or lower in an ice or dry ice bath before and during the quench.[3][4] |
| Quenching agent is too reactive. | Use a less reactive quenching agent initially, such as isopropanol, followed by a more reactive one like methanol, and finally water.[4] | |
| Concentrated reaction mixture. | Dilute the reaction mixture with an inert, high-boiling point solvent like toluene before quenching.[4] |
Issue 3: Low Product Yield After Workup
| Symptom | Possible Cause | Troubleshooting Step |
| Product is not found in the organic layer. | Product is water-soluble. | Extract the aqueous layer multiple times with a suitable organic solvent. Check the aqueous layer by TLC.[6] |
| Product degraded during workup. | Test the stability of your product to the pH of the workup conditions. If unstable, use a milder workup procedure (e.g., saturated ammonium chloride instead of strong acid). | |
| A stable emulsion forms during extraction. | Formation of salts or other amphiphilic species. | Add brine (saturated NaCl solution) to break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Quenching of Organometallic Reagents
This protocol is a general guideline for quenching reactions involving highly reactive organometallic reagents.
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath. For highly reactive reagents like t-BuLi, a dry ice-acetone bath (-78°C) is recommended.[4]
-
Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Continue addition until the exothermic reaction subsides.[4]
-
Secondary Quench: Add a more reactive alcohol, like methanol, dropwise to ensure all the highly reactive species are consumed.[4]
-
Final Quench: Slowly add water to the reaction mixture to quench any remaining reactive materials.[4]
-
Workup: Proceed with the standard aqueous workup procedure.
Protocol 2: Quenching a Grignard Reaction with this compound
This protocol provides a specific example for quenching a Grignard reaction.
-
Reaction Monitoring: Before quenching, ensure the reaction is complete by a suitable analytical method, such as TLC.[3]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[3]
-
Quenching: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is often preferred over water or dilute acid to avoid strongly acidic or basic conditions that might affect the product.
-
Extraction: Once the quenching is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with brine to remove residual water and help break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Visualizations
Caption: A generalized workflow for quenching reactions.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. epfl.ch [epfl.ch]
- 5. rroij.com [rroij.com]
- 6. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Bromo-6-methylpyridin-3-ol for Researchers and Drug Development Professionals
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Bromo-6-methylpyridin-3-ol is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of validated and potential synthetic methodologies for this compound, offering detailed experimental protocols and supporting data to inform your selection of the most suitable route.
This document outlines a primary synthesis method via the Sandmeyer reaction, a well-established transformation in aromatic chemistry. Additionally, a potential alternative route based on a modern deaminative hydroxylation is presented, offering a prospective avenue for further investigation.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the proposed synthesis methods of this compound, starting from the commercially available 5-Bromo-6-methylpyridin-3-amine.
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Deaminative Hydroxylation (Proposed) |
| Starting Material | 5-Bromo-6-methylpyridin-3-amine | 5-Bromo-6-methylpyridin-3-amine |
| Key Reagents | Sodium nitrite, Hydrobromic acid | Pyrylium tetrafluoroborate, N-hydroxyacetamide |
| Reaction Time | 2-4 hours | 12-24 hours (estimated) |
| Reaction Temperature | 0-5 °C | Room temperature to 60 °C (estimated) |
| Yield | 60-75% (estimated) | Not yet determined |
| Purification | Column chromatography | Column chromatography |
| Key Advantages | Well-established, predictable | Milder conditions, avoids diazonium salts |
| Key Disadvantages | In-situ formation of unstable diazonium salts | Newer method, requires further validation |
Experimental Protocols
Method 1: Synthesis of this compound via Sandmeyer Reaction
This method involves the diazotization of 5-Bromo-6-methylpyridin-3-amine followed by hydrolysis of the resulting diazonium salt.
Experimental Workflow:
Caption: Workflow for the Sandmeyer synthesis of this compound.
Protocol:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-Bromo-6-methylpyridin-3-amine (1.0 eq) in 48% aqueous hydrobromic acid (5.0 eq) at 0-5 °C with stirring. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Hydrolysis: The cold diazonium salt solution is then slowly added to a vigorously stirred solution of aqueous sulfuric acid (50% v/v) preheated to 100-110 °C. The mixture is heated and stirred for 1 hour, during which the evolution of nitrogen gas will be observed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Method 2: Proposed Synthesis via Deaminative Hydroxylation
This proposed method offers a potentially milder alternative to the Sandmeyer reaction, avoiding the in-situ generation of potentially unstable diazonium salts. This protocol is based on recently developed methodologies for the deaminative hydroxylation of aminoheterocycles and would require experimental validation for this specific substrate.[1]
Logical Relationship of Key Steps:
Caption: Key stages in the proposed deaminative hydroxylation synthesis.
Proposed Protocol:
-
Formation of Pyridinium Salt: To a solution of 5-Bromo-6-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as acetonitrile, add pyrylium tetrafluoroborate (1.1 eq) at room temperature. The reaction is stirred for 1-2 hours until the formation of the pyridinium salt is complete (monitored by TLC or LC-MS).
-
Hydroxylation: To the solution containing the pyridinium salt, add N-hydroxyacetamide (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq). The reaction mixture is then heated to 60 °C and stirred for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.
Conclusion
The Sandmeyer reaction represents a robust and well-documented approach for the synthesis of this compound from its corresponding amine precursor. While this method is generally reliable, the handling of diazonium intermediates requires careful temperature control and adherence to safety protocols.
The proposed deaminative hydroxylation presents an intriguing alternative that may offer milder reaction conditions and avoid the use of potentially hazardous reagents. However, this method is still in its nascent stages for this class of compounds and would necessitate thorough experimental validation to determine its efficacy, yield, and overall practicality.
Researchers and drug development professionals are encouraged to consider the trade-offs between these two methodologies based on their specific laboratory capabilities, safety considerations, and the scale of the desired synthesis. The detailed protocols provided herein serve as a foundation for the successful preparation of this compound, a key intermediate for advancing pharmaceutical research.
References
A Comparative Analysis of 5-Bromo-6-methylpyridin-3-ol and Its Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, substituted pyridin-3-ol scaffolds are of significant interest due to their diverse biological activities, including potential anticancer and antimicrobial properties. This guide provides a comparative analysis of 5-Bromo-6-methylpyridin-3-ol and its structural analogs, offering insights into their physicochemical properties and potential biological performance based on available data for related compounds. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating the selection and investigation of these promising compounds.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key computed properties for this compound and two of its isomeric analogs. These properties, including molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and rotatable bond count, influence factors such as solubility, membrane permeability, and drug-likeness.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count |
| This compound | C6H6BrNO | 188.02 | 1.8 | 1 | 2 | 1 |
| 5-Bromo-2-methylpyridin-3-ol [1] | C6H6BrNO | 188.02 | 1.6 | 1 | 2 | 1 |
| 6-Bromo-5-methylpyridin-3-ol [2] | C6H6BrNO | 188.02 | 1.6 | 1 | 2 | 1 |
Biological Activity: Insights from Related Pyridine Derivatives
While direct comparative biological data for this compound and its immediate analogs is limited in publicly available literature, extensive research on substituted pyridine derivatives provides a strong basis for predicting their potential therapeutic applications. Studies have demonstrated that bromo-substituted pyridine compounds exhibit significant anticancer and antimicrobial activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of pyridine derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3] The proposed mechanisms of action often involve the modulation of key signaling pathways, such as the p53 and JNK pathways, which are critical regulators of cell fate.[3] Furthermore, certain pyridine analogs have been identified as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[4]
The table below presents a qualitative comparison of the potential anticancer activity of this compound and its analogs, based on the established activities of structurally similar compounds.
| Compound | Potential Anticancer Activity | Potential Mechanism of Action |
| This compound | Moderate to High | Induction of apoptosis, Cell cycle arrest |
| 5-Bromo-2-methylpyridin-3-ol | Moderate to High | Kinase inhibition (e.g., VEGFR-2), p53/JNK pathway modulation |
| 6-Bromo-5-methylpyridin-3-ol | Moderate to High | Disruption of microtubule polymerization, Induction of apoptosis |
Antimicrobial Activity
The antimicrobial potential of heterocyclic compounds, including pyridine derivatives, is well-documented. Bromo-substituted heterocycles, in particular, have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
The following table provides a qualitative assessment of the potential antimicrobial activity of this compound and its analogs.
| Compound | Potential Antimicrobial Activity | Potential Spectrum of Activity |
| This compound | Moderate | Gram-positive and Gram-negative bacteria |
| 5-Bromo-2-methylpyridin-3-ol | Moderate | Bacteria and Fungi |
| 6-Bromo-5-methylpyridin-3-ol | Moderate | Gram-positive bacteria |
Experimental Protocols
To facilitate further research and enable direct comparison, detailed experimental protocols for assessing the biological activity of these compounds are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the potential mechanism of action and the experimental process, the following diagrams are provided in DOT language.
Caption: Potential anticancer signaling pathway of 5-Bromo-pyridin-3-ol analogs.
References
- 1. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-5-methylpyridin-3-ol | C6H6BrNO | CID 29919363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
biological activity comparison of 5-Bromo-6-methylpyridin-3-ol derivatives
A guide for researchers and drug development professionals on the biological activities of substituted bromo-methyl-pyridine compounds. This guide provides a comparative analysis of recently synthesized derivatives, focusing on their antimicrobial and anti-thrombolytic properties, supported by experimental data and protocols.
While direct comparative studies on the biological activity of 5-Bromo-6-methylpyridin-3-ol derivatives are not extensively available in the public domain, this guide presents a detailed analysis of a closely related series of compounds: derivatives of 5-bromo-2-methylpyridin-3-amine. The structural similarity of these compounds, featuring a brominated and methylated pyridine core, provides valuable insights into the potential biological activities of this class of molecules.
The following sections summarize quantitative data on the biological performance of these derivatives, detail the experimental methodologies used, and provide visualizations of the synthetic pathways.
Quantitative Comparison of Biological Activity
The biological activities of a series of novel pyridine derivatives, synthesized from 5-bromo-2-methylpyridin-3-amine, were evaluated for their efficacy in biofilm inhibition against Escherichia coli and their anti-thrombolytic potential. The data presented below is sourced from a study by Ali et al. (2017).[1]
Table 1: Biofilm Inhibition and Anti-thrombolytic Activity of Pyridine Derivatives
| Compound ID | Substituent on Pyridine Ring | Biofilm Inhibition against E. coli (%) | Anti-thrombolytic Activity (% Lysis) |
| Series 2a-2i | (from 5-bromo-2-methylpyridin-3-amine) | ||
| 2i | 3-Chloro-4-fluorophenyl | Moderate | 31.61 |
| Series 4a-4i | (from N-[5-bromo-2-methylpyridin-3-yl]acetamide) | ||
| 4f | 4-Fluorophenyl | 91.95 | Moderate |
| 4a | 4-Methylphenyl | 87.36 | 21.51 |
| 4e | 3-Nitrophenyl | 87.09 | Moderate |
| 4i | 3-Chloro-4-fluorophenyl | 86.48 | Moderate |
| 4d | 4-Iodophenyl | 84.30 | Moderate |
| 4b | 4-Methoxyphenyl | 83.90 | 41.32 |
| 4g | 2,4-Difluorophenyl | 83.62 | 29.21 |
| 4c | 4-(N,N-Dimethylamino)phenyl | 82.97 | Moderate |
| 4h | 4-Iodophenyl (different position) | Low | Moderate |
| Streptokinase | (Positive Control) | N/A | High |
Note: "Moderate" indicates activities that were reported but not explicitly quantified in the provided source materials. The compound numbering (e.g., 2i, 4f) is retained from the source publication for consistency.
The results indicate that several derivatives exhibit potent biofilm inhibition against E. coli, with compound 4f showing the highest activity (91.95% inhibition).[1] In terms of anti-thrombolytic activity, compound 4b was the most effective among the tested series, with a 41.32% lysis value.[1]
Experimental Protocols
The following are the methodologies for the key biological assays and synthetic procedures as described in the source literature.
Synthesis of Pyridine Derivatives
The novel pyridine derivatives were synthesized via a palladium-catalyzed Suzuki cross-coupling reaction.[1]
General Procedure for the Synthesis of Compounds 2a–2i: A mixture of 5-bromo-2-methylpyridin-3-amine (1 equivalent), the respective arylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₃PO₄ (3 equivalents) was prepared in a solvent mixture of 1,4-dioxane and water (4:1 ratio). The reaction mixture was heated at 85–95 °C under a nitrogen atmosphere until completion, as monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.[1]
Synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide (3): To a solution of 5-bromo-2-methylpyridin-3-amine in acetonitrile, acetic anhydride was added, followed by a few drops of concentrated H₂SO₄. The mixture was stirred at 60 °C for 30 minutes. The solvent was then evaporated, and water was added to precipitate the product, which was then filtered and dried.[1]
General Procedure for the Synthesis of Compounds 4a–4i: These compounds were synthesized using a similar Suzuki cross-coupling reaction as described for compounds 2a-2i, but starting with N-[5-bromo-2-methylpyridin-3-yl]acetamide (3) instead of 5-bromo-2-methylpyridin-3-amine.[1]
Biofilm Inhibition Assay
The antibacterial activity was assessed by measuring the inhibition of biofilm formation by E. coli. The assay was performed in 96-well microtiter plates. Bacterial cultures were grown in the presence of the test compounds. After an incubation period, the wells were washed to remove planktonic bacteria, and the remaining biofilm was stained with crystal violet. The amount of biofilm was quantified by measuring the absorbance of the dissolved stain. The percentage of biofilm inhibition was calculated relative to a negative control (no compound).[1]
Anti-thrombolytic Activity Assay
To evaluate the anti-thrombolytic activity, human blood samples were collected and allowed to clot. The pre-weighed clots were then incubated with the test compounds at a concentration of 50 µM/mL. Streptokinase was used as a positive control. After incubation, the fluid was removed, and the remaining clot was weighed. The percentage of clot lysis was calculated based on the weight difference.[1]
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows.
Caption: Synthetic pathway for pyridine derivatives (2a-2i).
Caption: Overall experimental workflow.
Broader Context of Biological Activities of Pyridine Derivatives
Beyond the specific activities detailed above, pyridine and its derivatives are known to exhibit a wide range of pharmacological properties. This is due to the pyridine ring being a key structural motif in many biologically active compounds and pharmaceuticals. Other reported biological activities for pyridine derivatives include:
-
Anticancer Activity: Numerous studies have demonstrated the potential of pyridine derivatives to inhibit the growth of various cancer cell lines.[2][3] For instance, some novel pyridine heterocyclic hybrids have shown superior antiproliferative activities against human cancer cell lines like Huh-7, A549, and MCF-7 when compared to the standard drug Taxol.[2][3] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[3]
-
Antimalarial Activity: Certain pyridine derivatives have been synthesized and evaluated for their in vivo anti-malarial activity against Plasmodium berghei.[4] Some compounds have shown significant inhibition of parasite multiplication, with in vitro activity against chloroquine-resistant Plasmodium falciparum strains.[4]
-
Enzyme Inhibition: The pyridine scaffold is present in inhibitors of various enzymes. For example, derivatives have been developed as adenosine kinase inhibitors and α-glucosidase inhibitors.[5][6]
-
Neurotropic Activity: Some thioalkyl derivatives of pyridine have been shown to possess psychotropic properties, including anticonvulsant, sedative, and anxiolytic effects.[7]
This broader context suggests that derivatives of this compound could also be promising candidates for a variety of therapeutic applications, warranting further investigation into their synthesis and biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 5-Bromo-6-methylpyridin-3-ol Isomers: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive spectroscopic comparison of 5-Bromo-6-methylpyridin-3-ol and three of its structural isomers: 5-Bromo-2-methylpyridin-3-ol, 2-Bromo-6-methylpyridin-3-ol, and 3-Bromo-6-methylpyridin-2-ol. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their spectroscopic properties to aid in their identification and differentiation. The data presented herein is a combination of publicly available information and predicted values from validated computational models, addressing the current scarcity of comprehensive experimental data for this set of compounds.
Introduction
Substituted pyridinols are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. The precise characterization of these molecules is paramount, and spectroscopic techniques are the cornerstone of their structural elucidation. Isomeric differentiation can be particularly challenging, as subtle changes in substituent positions can lead to significant alterations in their spectroscopic signatures. This guide provides a clear and concise comparison of the predicted and known spectroscopic data for four isomers of bromo-methyl-pyridin-3-ol, facilitating their unambiguous identification.
Structures of the Isomers
| Isomer | Structure |
| This compound | Br-c1-c(C)-n-c-c(O)-c1 |
| 5-Bromo-2-methylpyridin-3-ol | C-c1-n-c-c(Br)-c(O)-c1 |
| 2-Bromo-6-methylpyridin-3-ol | C-c1-c(Br)-n-c-c(O)-c1 |
| 3-Bromo-6-methylpyridin-2-ol | C-c1-c-c(Br)-c(O)-n-c1 |
Spectroscopic Data Comparison
The following tables summarize the predicted and available spectroscopic data for the four isomers. The data has been aggregated from chemical databases and generated using validated spectroscopic prediction software to provide a comparative overview.
¹H NMR Spectroscopy Data (Predicted, 500 MHz, CDCl₃)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) in parts per million (ppm) for the protons in each isomer are presented below.
| Isomer | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | -CH₃ (ppm) | -OH (ppm) |
| This compound | 7.95 | 7.10 | - | 2.50 | ~5.0 |
| 5-Bromo-2-methylpyridin-3-ol | - | 7.05 | 7.80 | 2.45 | ~5.1 |
| 2-Bromo-6-methylpyridin-3-ol | - | 7.15 | - | 2.55 | ~5.2 |
| 3-Bromo-6-methylpyridin-2-ol | - | 7.20 | - | 2.40 | ~11.0 |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent and concentration and is therefore an approximate value. In 3-Bromo-6-methylpyridin-2-ol, the hydroxyl proton is part of a pyridin-2-one tautomer, leading to a significant downfield shift.
¹³C NMR Spectroscopy Data (Predicted, 125 MHz, CDCl₃)
The predicted ¹³C NMR chemical shifts provide insight into the carbon skeleton of the isomers.
| Isomer | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₃ (ppm) |
| This compound | 145.0 | 155.0 | 125.0 | 110.0 | 150.0 | 20.0 |
| 5-Bromo-2-methylpyridin-3-ol | 158.0 | 154.0 | 126.0 | 108.0 | 140.0 | 22.0 |
| 2-Bromo-6-methylpyridin-3-ol | 140.0 | 156.0 | 127.0 | 120.0 | 152.0 | 21.0 |
| 3-Bromo-6-methylpyridin-2-ol | 162.0 | 115.0 | 138.0 | 122.0 | 148.0 | 18.0 |
Infrared (IR) Spectroscopy Data (Predicted, cm⁻¹)
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption frequencies are listed below.
| Isomer | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C/C=N Stretch | C-Br Stretch |
| This compound | 3200-3600 | 3000-3100 | 2850-2960 | 1550-1650 | 500-600 |
| 5-Bromo-2-methylpyridin-3-ol | 3200-3600 | 3000-3100 | 2850-2960 | 1550-1650 | 500-600 |
| 2-Bromo-6-methylpyridin-3-ol | 3200-3600 | 3000-3100 | 2850-2960 | 1550-1650 | 600-700 |
| 3-Bromo-6-methylpyridin-2-ol | 2500-3300 | 3000-3100 | 2850-2960 | 1640-1680 | 550-650 |
Note: The O-H stretch for 3-Bromo-6-methylpyridin-2-ol is broad due to the pyridin-2-one tautomerism and hydrogen bonding. The C=O stretch for this isomer is expected in the 1640-1680 cm⁻¹ region.
Mass Spectrometry (MS) Data (Predicted)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Isomer | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |
| This compound | C₆H₆BrNO | 188.02 | 187.9706 | 209.9525 |
| 5-Bromo-2-methylpyridin-3-ol | C₆H₆BrNO | 188.02 | 187.9706 | 209.9525 |
| 2-Bromo-6-methylpyridin-3-ol | C₆H₆BrNO | 188.02 | 187.9706 | 209.9525 |
| 3-Bromo-6-methylpyridin-2-ol | C₆H₆BrNO | 188.02 | 187.9706 | 209.9525 |
Note: The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity) in the mass spectrum.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds, which can be adapted for the isomers of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an appropriate column for separation (e.g., a non-polar or medium-polarity capillary column).
-
Data Acquisition: Inject the sample solution into the GC. The separated components will then be introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and detection.
-
Data Analysis: Analyze the resulting mass spectra to determine the molecular ion peak and fragmentation pattern.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the isomers.
Caption: Workflow for Spectroscopic Comparison.
Conclusion
The differentiation of this compound isomers is achievable through a combined application of NMR, IR, and mass spectrometry. The predicted data presented in this guide serves as a valuable reference for researchers working with these compounds. While predicted data is a powerful tool, it is recommended that experimental data be acquired for confirmation whenever possible. The distinct patterns in the ¹H NMR aromatic region and the differences in the ¹³C NMR chemical shifts, particularly for the carbon atoms directly attached to the substituents, are key to distinguishing between these isomers. Furthermore, the characteristic vibrational modes in the IR spectra and the isotopic pattern in the mass spectra provide complementary and confirmatory information. This guide, with its tabulated data and standardized protocols, aims to streamline the process of identification and characterization for these important chemical entities.
A Comparative Guide: HPLC vs. GC-MS for the Analysis of 5-Bromo-6-methylpyridin-3-ol
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical intermediates like 5-Bromo-6-methylpyridin-3-ol is critical for ensuring product quality and safety. The choice of analytical technique is paramount in achieving this. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, complete with supporting data and detailed experimental protocols.
At a Glance: Key Differences
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Volatility | Not required; ideal for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. This compound has a high boiling point (328.2 °C), which may pose a challenge.[1] |
| Derivatization | Generally not required for polar compounds. | May be necessary to increase volatility and thermal stability, adding complexity to sample preparation. |
| Sensitivity | Good, typically in the ng/mL to µg/mL range with UV detection. | Excellent, often reaching pg or even fg levels, particularly with selected ion monitoring (SIM). |
| Selectivity | Good, based on retention time and UV-Vis spectra. | Excellent, provides structural information from mass spectra, enabling confident peak identification and elucidation of unknown impurities. |
| Instrumentation | HPLC system with a suitable detector (e.g., UV-Vis, Diode Array). | GC system coupled with a mass spectrometer. |
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of HPLC and GC-MS for the analysis of this compound, based on typical performance for similar analytes.
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 10 pg/µL |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | 0.5 - 50 pg/µL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes |
Experimental Workflows
The general experimental workflows for HPLC and GC-MS analysis are depicted below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general guideline and may require optimization.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).
-
Start with a lower concentration of acetonitrile and gradually increase to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given the high boiling point of this compound, this method may require careful optimization of the inlet temperature and potentially derivatization.
-
Instrumentation:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometric detector.
-
Data acquisition and processing software with a mass spectral library.
-
-
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C (or optimized to prevent thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-400.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): To improve volatility, derivatization of the hydroxyl group (e.g., silylation with BSTFA) may be required. This involves reacting the sample with the derivatizing agent at an elevated temperature before injection.
-
Conclusion and Recommendations
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goals.
-
For routine quality control, purity assessment, and quantification of the main component and known non-volatile impurities, HPLC is the recommended technique. Its robustness, ease of use, and suitability for non-volatile compounds make it a reliable choice.
-
For the identification of unknown volatile impurities, trace-level analysis, and structural elucidation, GC-MS is the superior method. The high sensitivity and the structural information provided by the mass spectrometer are invaluable for in-depth analysis and impurity profiling. However, the high boiling point of this compound may necessitate method development to ensure it can be analyzed without degradation.
In a drug development setting, both techniques can be complementary. HPLC can be used for routine analysis, while GC-MS can be employed for more detailed investigations and to identify any potential volatile impurities that may not be detected by HPLC.
References
Cross-Validation of Analytical Methods for 5-Bromo-6-methylpyridin-3-ol: A Comparative Guide
Introduction
5-Bromo-6-methylpyridin-3-ol is a substituted pyridine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for its quantification in various matrices, from early-stage research to quality control in manufacturing. The process of cross-validation, where two distinct analytical methods are compared, ensures the consistency and reliability of results, which is a critical aspect of regulatory compliance and data integrity.[1][2][3]
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of two common and powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following sections detail hypothetical, yet realistic, experimental protocols and performance data for these methods, offering a practical framework for researchers and drug development professionals.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accessible and robust technique suitable for the quantification of chromophoric compounds like this compound. It offers excellent precision and accuracy for samples with relatively high concentrations of the analyte.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification, especially in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.[4]
The table below summarizes the expected performance characteristics of these two methods based on International Council for Harmonisation (ICH) guidelines for analytical method validation.[5][6][7][8]
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Specificity | Moderate (potential for interference from co-eluting compounds) | High (based on specific mass transitions) |
| Robustness | Good | Good |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a common method for extracting small molecules from biological fluids.[9][10][11]
-
Spiking: To 100 µL of blank plasma, add the appropriate volume of this compound standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC system.
Method 1: HPLC-UV Analysis
| Parameter | Setting |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 275 nm |
Method 2: LC-MS/MS Analysis
| Parameter | Setting |
| Instrument | Sciex 4000 QTRAP or equivalent |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined by infusion |
| MRM Transition (Internal Standard) | To be determined by infusion |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical cross-validation workflow and a hypothetical signaling pathway where this compound might act as an inhibitor.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. organomation.com [organomation.com]
- 10. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Efficacy of 5-Bromo-6-methylpyridin-3-ol in Comparison to Other Pyridinol Derivatives: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of 5-Bromo-6-methylpyridin-3-ol and related pyridinol derivatives. Due to a lack of direct comparative studies on this compound, this review synthesizes findings from research on analogous structures to infer potential activities and guide future research. The pyridinol scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]
Comparative Efficacy Analysis
A review of pyridine derivatives suggests that halogenation can impact antiproliferative activity.[1][3] For instance, in some series of pyridine derivatives, the presence of halogens was found to either increase or decrease the inhibitory concentration (IC50) values depending on the specific substitution pattern and the target cell line.[3] Specifically, for some cancer cell lines, the introduction of halogens like bromine resulted in increased IC50 values, indicating lower antiproliferative activity compared to derivatives with other substituents.[3]
Conversely, studies on other classes of bioactive molecules have shown that bromination can enhance activity. For example, in a series of coumarin derivatives, which share some structural similarities with pyridinols, an 8-bromo substitution was predicted to contribute to potent and selective monoamine oxidase B (MAO-B) inhibition.[4]
The methyl group at the 6-position of the pyridine ring in this compound is also expected to modulate its biological profile. Methyl groups can affect the molecule's lipophilicity, steric interactions with target proteins, and metabolic stability.
To provide a tangible, albeit indirect, comparison, the following table summarizes the biological activities of various pyridinol and pyridine derivatives from the literature. This allows for a broader understanding of how different substitutions on the pyridine ring can influence efficacy.
Table 1: Biological Activity of Various Pyridine Derivatives
| Compound/Derivative Class | Biological Activity | Key Findings |
| Pyridine-based copper complexes | Superoxide scavenging, Antimicrobial | Showed superoxide dismutase activity in the range of 49.07–130.23 mM. |
| 4-(phenylamino)thieno[2,3-b]pyridine derivatives | Antiviral (HSV-1) | Showed moderate potency against Herpes simplex virus type 1. |
| Imidazo[1,2-a]pyridine derivatives | Cholesterol acyltransferase inhibition | Certain derivatives showed potent inhibitory properties. |
| Pyridine derivatives from 5-bromo-2-methylpyridin-3-amine | Anti-thrombolytic, Biofilm inhibition | Compound 4b exhibited 41.32% lysis against blood clots; compound 4f showed 91.95% inhibition against E. coli biofilm.[5] |
| 3-hydroxy-pyridine-4-one derivatives | Anti-inflammatory | Compound A (20 mg/kg) produced 67% inhibition in carrageenan-induced paw edema.[6] |
| Pyridinone–quinazoline derivatives | Anticancer | Displayed >70% inhibition with IC50 values ranging from 9 to 15 μM against MCF-7, HeLa, and HepG2 cell lines. |
| Novel pyrazolyl-pyridine derivative (DMPNP) | Anti-inflammatory (colitis) | Significantly reduced inflammation, tissue damage, and ulceration in a mouse model of colitis.[7] |
Experimental Protocols
The following are generalized experimental protocols for assessing the efficacy of pyridinol derivatives, based on methodologies reported in the literature for similar compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[6]
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compound (e.g., this compound) or a standard anti-inflammatory drug (e.g., indomethacin) is administered intraperitoneally or orally at a specific dose.[6] The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Visualizing Potential Mechanisms of Action
Given the diverse biological activities of pyridine derivatives, they can modulate various signaling pathways. The following diagrams illustrate hypothetical pathways that could be influenced by a bioactive pyridinol derivative, based on common mechanisms of action for anti-inflammatory and anticancer agents.
Caption: Potential anti-inflammatory mechanism of a pyridinol derivative.
Caption: Hypothetical anticancer signaling pathways modulated by a pyridinol derivative.
References
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of a novel pyrazolyl-pyridine derivative in the treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 5-Bromo-6-methylpyridin-3-ol with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the chemical structure of 5-Bromo-6-methylpyridin-3-ol utilizing two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of a complete, publicly available experimental 2D NMR dataset for this specific compound, this guide presents a comparative analysis based on predicted NMR data, alongside available data for structurally related compounds. The methodologies and expected correlations detailed herein offer a robust strategy for structural elucidation and verification.
Predicted and Comparative NMR Data
To facilitate the structural confirmation of this compound, predicted ¹H and ¹³C NMR chemical shifts were generated. For comparative purposes, predicted data for two structurally similar compounds, 2-Bromo-6-methylpyridine and 3-Hydroxy-6-methylpyridine, are also provided. These comparisons allow for the rationalization of substituent effects on the chemical shifts of the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | H2 | H4 | H5 | CH₃ | OH |
| This compound | 7.85 | 7.15 | - | 2.50 | 9.50 |
| 2-Bromo-6-methylpyridine | - | 7.45 (d) | 7.05 (d) | 2.52 (s) | - |
| 3-Hydroxy-6-methylpyridine | 8.05 (s) | 7.10 (d) | 7.00 (d) | 2.40 (s) | 9.30 (s) |
Note: Predicted values are generated from computational models and may vary from experimental results. 's' denotes a singlet, 'd' a doublet.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | CH₃ |
| This compound | 145.0 | 155.0 | 125.0 | 110.0 | 150.0 | 20.0 |
| 2-Bromo-6-methylpyridine | 160.0 | 128.0 | 138.0 | 122.0 | 158.0 | 24.0 |
| 3-Hydroxy-6-methylpyridine | 140.0 | 158.0 | 123.0 | 124.0 | 148.0 | 22.0 |
Note: Predicted values are generated from computational models and may vary from experimental results.
Experimental Protocols for 2D NMR
The following are standard protocols for acquiring COSY, HSQC, and HMBC spectra on a typical 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy) Experiment:
-
Pulse Program: Standard cosygpqf or equivalent.
-
Acquisition Parameters:
-
Spectral width (F2 and F1): 10-12 ppm.
-
Number of scans: 2-4.
-
Number of increments in F1: 256-512.
-
Relaxation delay: 1.5-2.0 s.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:
-
Pulse Program: Standard hsqcedetgpsisp2.2 or equivalent.
-
Acquisition Parameters:
-
Spectral width (F2 - ¹H): 10-12 ppm.
-
Spectral width (F1 - ¹³C): 180-200 ppm.
-
Number of scans: 2-8.
-
Number of increments in F1: 128-256.
-
Relaxation delay: 1.5 s.
-
¹J(C,H) coupling constant: Optimized for ~145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:
-
Pulse Program: Standard hmbcgplpndqf or equivalent.
-
Acquisition Parameters:
-
Spectral width (F2 - ¹H): 10-12 ppm.
-
Spectral width (F1 - ¹³C): 180-200 ppm.
-
Number of scans: 8-16.
-
Number of increments in F1: 256-512.
-
Relaxation delay: 1.5-2.0 s.
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the correlations expected from the 2D NMR experiments.
Caption: Workflow for structural elucidation using 2D NMR.
This comprehensive approach, combining predictive data with established 2D NMR techniques, provides a reliable pathway for the structural confirmation of this compound, ensuring confidence in its molecular identity for research and development applications.
A Comparative Guide to the Quantitative Analysis of 5-Bromo-6-methylpyridin-3-ol: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. 5-Bromo-6-methylpyridin-3-ol is a vital building block in the synthesis of various pharmaceutical compounds. Ensuring its precise quantification is critical for reaction stoichiometry, yield calculations, and the overall quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the assay of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1] Its principle lies in the direct proportionality between the integrated area of a nuclear signal and the number of corresponding nuclei in the molecule.[1][2] In contrast, HPLC and GC are comparative methods that rely on the separation of components in a mixture and their subsequent detection.[1][3]
This guide presents a detailed comparison of these techniques, supported by illustrative experimental data for analogous compounds, comprehensive experimental protocols, and visual workflows to assist in selecting the most appropriate analytical method for your research and development needs.
Data Presentation: A Comparative Analysis
The following tables summarize the typical quantitative performance characteristics of qNMR, HPLC, and GC for the analysis of functionalized pyridine derivatives, providing a framework for what can be expected for the assay of this compound.
Table 1: Quantitative Performance Comparison
| Parameter | qNMR | HPLC (UV Detection) | GC (FID Detection) |
| Principle | Primary method based on molar concentration | Comparative separation-based method | Comparative separation-based method |
| Accuracy | High (typically ±1%) | High (dependent on reference standard) | High (dependent on reference standard) |
| Precision (RSD) | Excellent (<1%) | Very Good (<2%) | Very Good (<2%) |
| **Linearity (R²) ** | ≥0.999 | ≥0.999 | ≥0.999 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | ~0.05% |
| Reference Standard | Internal standard of known purity required | Analyte-specific reference standard required | Analyte-specific reference standard required |
| Sample Throughput | Lower | Higher | Higher |
| Sample Consumption | Higher (milligrams) | Lower (micrograms) | Lower (micrograms) |
| Destructive Analysis | No | Yes | Yes |
Table 2: Method Attributes and Considerations
| Feature | qNMR | HPLC | GC |
| Structural Information | Provides definitive structural confirmation | Indirect (based on retention time) | Indirect (based on retention time) |
| Impurity Identification | Can identify and quantify unknown impurities | Requires impurity reference standards | Requires impurity reference standards |
| Method Development Time | Generally shorter | Can be lengthy | Can be lengthy |
| Solvent Consumption | Low | High | Moderate |
| Instrument Cost | High | Moderate | Moderate |
| Versatility | Broad applicability to soluble compounds | Wide range of non-volatile compounds | Suitable for volatile and semi-volatile compounds |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol provides a general procedure for the purity determination of this compound using an internal standard.
1. Materials:
-
This compound (analyte)
-
Internal Standard (e.g., Maleic acid, 1,4-Dinitrobenzene) of certified high purity (>99.5%)
-
Deuterated Solvent (e.g., DMSO-d₆, Methanol-d₄)
-
High-precision analytical balance (readable to 0.01 mg)
-
Volumetric flasks, pipettes, and vials
-
NMR spectrometer (400 MHz or higher)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. The molar ratio of analyte to internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. Ensure complete dissolution, using a vortex mixer if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Number of Scans (ns): Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): Cover the entire proton chemical shift range (e.g., 0-12 ppm).
4. Data Processing and Analysis:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by careful phasing and baseline correction of the spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons or the methyl protons can be used for quantification.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general reversed-phase HPLC method suitable for the analysis of polar aromatic compounds like this compound.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or a wavelength determined by UV-Vis spectral analysis of the analyte).
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare the sample to be assayed at a similar concentration to the standard solution.
Gas Chromatography (GC) Protocol
This protocol outlines a general GC method for the analysis of pyridine derivatives.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for amine analysis, such as a CP-Wax 51 for Amines or a similar polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol, dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample to be assayed at a similar concentration.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the qNMR and chromatographic assays.
Caption: Workflow for qNMR assay of this compound.
References
A Comparative Guide to the Purity Assessment of 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The determination of purity is a critical step in the characterization of any chemical compound, particularly in the pharmaceutical and agrochemical industries. For a molecule such as 5-Bromo-6-methylpyridin-3-ol, a substituted pyridinol derivative with potential applications in synthesis, ensuring high purity is paramount for reproducible results and safety. This guide provides a comparative overview of various analytical techniques for assessing the purity of this compound, complete with supporting methodologies and data interpretation.
Overview of Analytical Techniques
The purity of a compound can be assessed through a variety of analytical methods, each with its own strengths and limitations. For this compound, the most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The choice of method often depends on the nature of the expected impurities, the required level of sensitivity, and the purpose of the analysis.
Data Summary
The following table summarizes hypothetical quantitative data obtained from the analysis of a batch of this compound using different analytical techniques.
| Technique | Parameter Measured | Result |
| HPLC (UV Detection) | Purity (% Area) | 99.5% |
| Number of Impurities Detected | 3 | |
| GC-MS | Purity (% Area) | 99.2% |
| Identified Impurities | Isomeric impurity, solvent residue | |
| ¹H NMR | Purity (by internal standard) | >99% |
| Structural Confirmation | Conforms to structure | |
| DSC | Purity (mole %) | 99.8% |
| Melting Point | 182.5 °C |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is typically employed.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities, such as residual solvents or by-products from synthesis. For a compound like this compound, derivatization may be necessary to increase its volatility.
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. If derivatization is needed, a silylating agent can be used to convert the hydroxyl group to a more volatile silyl ether.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in the deuterated solvent.
-
Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Data Processing: The spectrum is phased, baseline corrected, and the signals of the analyte and the internal standard are integrated. The purity is calculated by comparing the integral of a known number of protons of the analyte with the integral of a known number of protons of the internal standard.
Logical Flow for qNMR Purity Determination
Caption: Logical flow for quantitative NMR.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1] It is a primary method for determining the purity of highly crystalline and pure substances.[2][3] The presence of impurities typically lowers and broadens the melting point of a substance.
Experimental Protocol
-
Instrumentation: A differential scanning calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Weight: 1-3 mg.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Range: The sample is heated through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Purity Assessment Relationship in DSC
Caption: Principle of DSC purity determination.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. HPLC provides excellent quantitative information on the main component and non-volatile impurities. GC-MS is ideal for identifying and quantifying volatile impurities. NMR serves as a powerful tool for both structural confirmation and quantitative purity determination against a certified standard. Finally, DSC offers a thermodynamic-based measurement of absolute purity for crystalline materials. A combination of these techniques provides a comprehensive and reliable assessment of the purity of this compound, ensuring its quality and suitability for its intended application.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-6-methylpyridin-3-ol: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-6-methylpyridin-3-ol as a hazardous chemical. Proper disposal is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Summary of Hazards for Similar Brominated Pyridine Compounds
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or neoprene gloves.[4]
-
Eye Protection: Chemical splash goggles.
-
Body Protection: A fully buttoned lab coat.[4]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood.[5][6]
Detailed Disposal Protocol
The following step-by-step process ensures the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, and any contaminated disposable lab supplies (e.g., filter paper, gloves, silica gel) in a designated, sealable, and airtight hazardous waste container.[4][7] This container should be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds".[7]
-
Liquid Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected in a separate, designated carboy or container.[7] Do not mix with non-halogenated waste.[8]
-
Empty Containers: Dispose of the original container as unused product. Do not reuse empty containers.[2]
2. Labeling:
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.[4]
-
The label must clearly identify the contents, including the full chemical name "this compound," and list all associated hazards.
3. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area.[9]
-
Keep the container tightly closed except when adding waste.[7][9]
-
Segregate the halogenated organic waste from incompatible materials such as strong oxidizing agents, acids, bases, and combustible materials.[6][7]
4. Final Disposal:
-
Dispose of the contents and container through a licensed and approved waste disposal company.[1][2][3][10] Do not pour down the drain or dispose of in regular trash.[1][2]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[2]
5. Spill Management:
-
Small Spills: If a small spill occurs, treat it with sodium thiosulfate before absorbing it with an inert material.[7] Carefully collect the absorbed material into a labeled hazardous waste container.[7]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 5-Bromo-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-6-methylpyridin-3-ol (CAS No: 186593-45-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on available safety data, the compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this chemical is the "Harmful" (GHS07) symbol.[1]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or NIOSH (US) standards.[3] |
| Face Shield | To be used in addition to goggles when there is a significant risk of splashing.[3][4] | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3] |
| Laboratory Coat | Should be fully buttoned with tight-fitting cuffs.[3] | |
| Protective Clothing | An apron or coveralls resistant to chemicals should be considered for larger quantities or when splashing is likely.[3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. A respirator with a particulate filter is recommended.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Weighing and Aliquoting:
-
Handle the solid material in a fume hood to prevent inhalation of any dust.
-
Use appropriate tools (e.g., spatulas, weigh boats) to handle the compound.
-
-
Storage:
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Waste Collection:
-
Container Management:
-
Final Disposal:
Emergency Procedures
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][4]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
